NU-7107

Catalog No.
S548532
CAS No.
M.F
C18H19N3O2
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU-7107

Product Name

NU-7107

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+

InChI Key

WEXIWJYAPCUIPH-BETUJISGSA-N

SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

solubility

Soluble in DMSO, not in water

Synonyms

NU7107; NU 7107; NU-7107.

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

The exact mass of the compound 2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one is 309.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU-7107 DNA-PK inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 Profile

This compound is a small molecule recognized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1]. Its chemical profile is summarized in the table below.

Property Description
CAS Number 503465-21-2 [1]
Chemical Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C [1]
Description Potent DNA-PK inhibitor with potential anticancer activity [1]

Mechanism of Action as a DNA-PK Inhibitor

This compound functions by targeting DNA-PK, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary systems for repairing DNA double-strand breaks (DSBs) [2] [3].

  • Role of DNA-PK in Repair: When a DSB occurs, the Ku70/Ku80 heterodimer first binds to the DNA ends. This recruitment triggers the activation of the DNA-PK catalytic subunit (DNA-PKcs), which then initiates a repair signaling cascade [2] [4].
  • Inhibition and Synthetic Lethality: As a DNA-PK inhibitor, this compound blocks this repair pathway [1]. In cancer therapy, this is often used strategically in combination with DSB-inducing agents like radiation or certain chemotherapies. The concept is to create synthetic lethality: the therapy-induced DNA breaks cannot be efficiently repaired, leading to increased cancer cell death [3].

The following diagram illustrates the NHEJ pathway and the point where this compound acts as an inhibitor.

g DNA_Break DNA Double-Strand Break Ku_Complex Ku70/Ku80 Complex Binds DNA Ends DNA_Break->Ku_Complex DNA_PK_Recruitment Recruitment & Activation of DNA-PKcs Ku_Complex->DNA_PK_Recruitment NHEJ_Repair Execution of NHEJ Repair DNA_PK_Recruitment->NHEJ_Repair Cell_Death Accumulated DSBs & Cell Death DNA_PK_Recruitment->Cell_Death Inhibited by this compound

Research Context of DNA-PK Inhibition

Research into DNA-PK inhibitors like this compound is a dynamic field aimed at overcoming resistance to cancer treatments [3] [4]. The table below compares different classes of DNA-PK-targeting compounds for context.

Inhibitor Class / Example Reported Mechanism Key Characteristic
ATP-competitive (e.g., NU7441, AZD7648) Binds the kinase active site of DNA-PKcs, directly competing with ATP [2]. Older agents may have lower selectivity; newer generations are more specific to DNA-PKcs [2].
Covalent Inhibitor (e.g., Wortmannin) Forms an irreversible covalent bond with a lysine residue in the ATP-binding pocket [2]. Broad-spectrum activity, lacks specificity [2].
Ku-DNA Interaction Inhibitor (Ku-DBi) Blocks the initial step of NHEJ by preventing the Ku complex from binding to DNA ends [4]. Novel mechanism; inhibits the entire DNA-PK holoenzyme function [4].

Guidance for Further Research

The search results indicate that detailed enzymatic potency (IC50/Ki), comprehensive selectivity profiles, and specific cellular efficacy data for this compound are not publicly available in the searched literature.

To obtain the in-depth data required for a whitepaper, I suggest you:

  • Consult Specialized Databases: Search PubChem and ChEMBL using the CAS number (503465-21-2) for curated biochemical and pharmacological data.
  • Review Patent Literature: The synthesis and primary biological data for research compounds like this compound are often disclosed in patent applications.
  • Explore Related Compounds: The closely related inhibitor NU7441 is well-characterized in structural [2] and functional studies. Its data can provide a strong mechanistic and SAR framework for understanding this inhibitor class.

References

Core Chemical and Product Information

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical data for NU-7107:

Property Description
CAS Number 503465-21-2 [1] [2] [3]
Chemical Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1] [2]
Molecular Weight 309.36 g/mol [1] [2]
Melting Point 208-209 °C [1]
Purity & Pricing Available for research from chemical suppliers (e.g., TargetMol). Purity specifics per batch; prices ~$1,520/25mg [1] [2].

Biological Activity and Mechanism of Action

This compound functions as a potent and specific DNA-PK inhibitor [2]. DNA-PK is a critical kinase in the non-homologous end-joining (NHEJ) pathway, which is one of the primary mechanisms cells use to repair DNA double-strand breaks [4]. By inhibiting DNA-PK, this compound disrupts this repair pathway, making it a valuable tool for studying DNA damage response.

The primary research application of this compound is to sensitize cancer cells to DNA-damaging agents [4]. The following diagram illustrates its core mechanism and research applications in cancer therapy development:

G Ionizing Radiation\nor Chemotherapy Ionizing Radiation or Chemotherapy DNA Double-Strand\nBreak (DSB) DNA Double-Strand Break (DSB) Ionizing Radiation\nor Chemotherapy->DNA Double-Strand\nBreak (DSB) DNA-PK Activation\n(NHEJ Repair) DNA-PK Activation (NHEJ Repair) DNA Double-Strand\nBreak (DSB)->DNA-PK Activation\n(NHEJ Repair) Persistent DNA Damage Persistent DNA Damage DNA Double-Strand\nBreak (DSB)->Persistent DNA Damage With this compound DNA Repair DNA Repair DNA-PK Activation\n(NHEJ Repair)->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival This compound\n(DNA-PK Inhibitor) This compound (DNA-PK Inhibitor) This compound\n(DNA-PK Inhibitor)->DNA-PK Activation\n(NHEJ Repair) Inhibits Cellular Senescence\nor Apoptosis Cellular Senescence or Apoptosis Persistent DNA Damage->Cellular Senescence\nor Apoptosis Radiosensitization\n& Chemosensitization Radiosensitization & Chemosensitization Cellular Senescence\nor Apoptosis->Radiosensitization\n& Chemosensitization

Experimental Protocols and Research Data

This compound was designed as an analog of the DNA-PK inhibitor NU7026 to improve metabolic stability [4]. The key improvement is detailed below:

Parameter NU7026 (Parent Compound) NU7107 (Analog)
Primary Metabolic Vulnerability Hydroxylation at C-2 of morpholine ring [4] C-2 and C-6 of morpholine ring methylated [4]
Plasma Clearance in Mice Rapid (0.108 L/h⁻¹) [4] 4x slower [4]
Implication Low bioavailability (15-20%) [4] Improved metabolic stability [4]
In Vitro Radiosensitization Protocol

The foundational experiment demonstrating the functional effect of DNA-PK inhibition involves clonogenic survival assays after radiation [4].

  • Cell Line: CH1 human ovarian carcinoma cells [4].
  • Drug Treatment: Expose cells to a non-toxic concentration of 10 µM NU7026 (the parent compound of NU7107) [4].
  • Radiation: Administer a single dose of 2-4 Gy ionizing radiation (e.g., from a Cobalt-60 source) [4].
  • Critical Timing: A minimum drug exposure of 4 hours in combination with radiation is required to observe a significant radiosensitization effect [4].
  • Endpoint: Measure colony formation after 9 days. The combination of drug and radiation leads to a significant reduction in colonies compared to radiation alone [4].
In Vivo Pharmacokinetics and Dosing

Early pharmacokinetic studies in mice informed the potential dosing regimen for in vivo studies [4].

  • Formulation (for i.p. injection): 10% DMSO, 5% Tween 20 in saline [4].
  • Simulated Dosing (for NU7026): To maintain effective radiosensitizing concentrations, PK modeling suggested a regimen of 100 mg/kg administered intraperitoneally four times per day [4].

Research Context and Applications

This compound is primarily used in basic and translational cancer research to:

  • Study DNA Repair Pathways: As a specific tool to probe the NHEJ mechanism [4].
  • Overcome Therapy Resistance: Cancer stem cells (CSCs) often exhibit enhanced DNA repair capacity, contributing to resistance. DNA-PK inhibitors like this compound represent a strategy to target this vulnerability [5].
  • Investigate Synthetic Lethality: Recent research explores combining DNA repair inhibitors with other targeted agents. For example, a 2025 study in Nature Communications found that enhancing Connexin43 (Cx43) reduces DNA repair capacity, suggesting potential for combination strategies with agents like this compound [6].

References

DNA-PKcs Biology and Therapeutic Rationale

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Core Functions of DNA-PKcs in Cancer Biology

Function Role in Normal Cells Impact in Cancer Cells Therapeutic Implication
Non-Homologous End Joining (NHEJ) [1] Primary pathway for repairing DNA double-strand breaks (DSBs) [1]. Enables repair of therapy-induced DSBs, leading to resistance [1] [2]. Inhibition blocks DSB repair, enhancing efficacy of radiotherapy and chemotherapy [1] [3].
Transcriptional Regulation [2] Regulates gene networks involved in various cellular processes [2]. Drives pro-tumorigenic pathways; promotes aggressive phenotypes [2]. Directly targeting DNA-PK can suppress tumor growth and survival pathways [2].
Cell Cycle Regulation [1] Coordinates cell cycle checkpoints in response to DNA damage [1]. Promotes genomic instability and uncontrolled proliferation [1]. Induces cell cycle arrest and prevents cancer cell replication [1].
Immunomodulation [1] Essential for V(D)J recombination in lymphocyte development [1]. Influences T cell function and cytokine production; interfaces with cGAS-STING pathway [1]. Potential for combination with immunotherapy [1].

The rationale for targeting DNA-PKcs is strong. Its overexpression or hyperactivation is frequently observed in various malignancies and is often correlated with aggressive disease and poor prognosis [1] [2]. By inhibiting DNA-PKcs, the cancer cell's ability to recover from DNA-damaging therapies is critically compromised, creating a synthetic lethal interaction [4] [3].

Landscape of DNA-PK Inhibitors and Clinical Progress

Table 2: Select DNA-PK Inhibitors in Development

Inhibitor Key Characteristics Clinical Stage (as of 2025) Notable Combination Partners
AZD7648 [4] Potent and selective DNA-PK inhibitor [4]. Phase I/IIa (NCT03907969); limited monotherapy efficacy; combination with PLD showed greater than expected toxicity [4]. Pegylated liposomal doxorubicin (PLD), Radiotherapy, Olaparib [4].
Peposertib (M3814) [5] [3] Highly potent, selective DNA-PK inhibitor [3]. Phase Ib; evaluated as a radiosensitizer in locally advanced rectal cancer (LARC); tolerable but no clear clinical benefit in initial studies [3]. Radiotherapy, Capecitabine, Avelumab [3].
CC-115 [6] [2] Dual TORK/DNA-PK inhibitor [6] [2]. Clinical trial (NCT01353625); demonstrated preclinical synergy and early promising clinical activity in CLL [6]. -
NU7441 [5] [7] [2] Potent, selective laboratory-grade inhibitor (IC50 ~14 nM) [7]. Preclinical research tool [5] [7] [2]. FLT3 inhibitors (e.g., Sorafenib, Midostaurin), Cytarabine [5].
DA-143 [7] Novel inhibitor with enhanced solubility relative to NU7441; IC50 of 2.5 nM [7]. Preclinical research tool [7]. -

The following diagram illustrates the core experimental workflow used in preclinical studies to evaluate DNA-PK inhibitors, from in vitro models to in vivo validation [5] [2].

G in_vitro In Vitro Models cell_lines Cell Line Screening (IC50 Determination) in_vitro->cell_lines mech_studies Mechanistic Studies (Western Blot, FACS) in_vitro->mech_studies ex_vivo Ex Vivo Validation (Primary Patient Blasts) in_vitro->ex_vivo in_vivo In Vivo Validation ex_vivo->in_vivo Validates Target pd_model Preclinical PDX or Xenograft Model in_vivo->pd_model combo_therapy Combination Therapy Assessment in_vivo->combo_therapy clinical Clinical Investigation pd_model->clinical Informs Trial Design phase1 Phase I/IIa Trials (Safety, MTD, PK/PD) clinical->phase1

Preclinical to Clinical Workflow

Key Experimental Protocols and Workflows

1. In Vitro Cell Viability and Synergy Assays

  • Proliferation/Cell Viability Assay: Seed cancer cell lines (e.g., 500-1500 cells/well in 96-well plates). Treat with serial dilutions of DNA-PK inhibitor (e.g., NU7441, CC-115) for 4-6 days. Quantify cell viability using assays like PicoGreen dsDNA or MTS. Generate dose-response curves to determine IC50/IC75 values [2].
  • Synergy Assay (e.g., with FLT3 inhibitors): Treat mutant-FLT3 cell lines (e.g., MV4-11, MOLM13) with DNA-PK and FLT3 inhibitors alone and in combination. Assess cell growth and synergy using software analysis (e.g., CompuSyn) to calculate a Combination Index (CI) [5].

2. Apoptosis and Cell Cycle Analysis

  • Annexin V Apoptosis Assay: Treat cells with inhibitors, then stain with Annexin V and Propidium Iodide (PI). Analyze by flow cytometry to quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [5].
  • Cell Cycle Analysis by Flow Cytometry: Treat cells, then fix and stain DNA content with PI. Analyze flow cytometry data to determine the proportion of cells in G1, S, and G2/M phases. DNA-PK inhibition often leads to G1 arrest and an increase in the sub-G1 population (indicative of cell death) [5].

3. Western Blotting for Mechanism of Action

  • Protocol: Pre-treat cells with inhibitor for 1 hour, then apply a DNA-damaging agent (e.g., doxorubicin) or other stimulants. Lyse cells, separate proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against key targets [7] [2]:
    • DNA-PKcs phosphorylation (e.g., pDNA-PKcs S2056 or S2612) to confirm target engagement.
    • DNA Damage Markers (e.g., γH2AX).
    • Downstream Effectors (e.g., KAP1, AKT, cleaved PARP).
  • This confirms on-target drug activity and reveals effects on downstream signaling pathways [7] [2].

The signaling network below summarizes how DNA-PK inhibitors interact with key cellular pathways to exert anti-tumor effects [6] [5] [1].

G DNA_PKi DNA-PK Inhibitor NHEJ NHEJ Repair Inhibition DNA_PKi->NHEJ Direct Target Transcript Altered Transcriptional Regulation DNA_PKi->Transcript Pleiotropic Effect TOR_path Dual TORK/DNA-PK Inhibition (CC-115) DNA_PKi->TOR_path Dual Inhibitor DSB Accumulation of Unrepaired DSBs NHEJ->DSB AR_signaling Modulation of Androgen Signaling Transcript->AR_signaling Synergy Synergy with FLT3 Inhibitors TOR_path->Synergy Outcome1 Chemo/Radio- Sensitization DSB->Outcome1 Outcome2 Apoptosis & Cell Death DSB->Outcome2 Synergy->Outcome2 Outcome3 Tumor Growth Inhibition AR_signaling->Outcome3 e.g., with Enzalutamide

DNA-PK Inhibitor Signaling Network

Emerging Research and Future Directions

  • Synergy with Splicing Inhibition: A CRISPR/Cas9 screen revealed that compromising the mRNA splicing pathway causes marked hypersensitivity to DNA-PK inhibitors, suggesting a strong rationale for combining them with splicing inhibitors like pladienolide B [8].
  • Novel Inhibitor Designs: Efforts are ongoing to develop inhibitors with improved pharmaceutical properties. DA-143, a novel DNA-PKcs inhibitor, was designed to overcome the poor aqueous solubility of predecessors like NU7441, which is critical for enhanced efficacy at reduced doses in preclinical and clinical development [7].
  • Biomarker-Driven Approaches: Future clinical success likely depends on identifying predictive biomarkers. Comprehensive molecular analysis (e.g., WES, WTS) is being integrated into clinical trials to identify patient subgroups most likely to benefit from DNA-PK inhibitor therapy [3].

References

NU-7107 radiosensitization effect

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on NU-7107

The table below summarizes the key information identified in the search results:

Aspect Available Information
Compound Name This compound (also referred to as a structural analogue of NU7026) [1]
Chemical Description 2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one [1]
Primary Mechanism DNA-dependent protein kinase (DNA-PK) inhibitor (inferred from its role as a structural analogue of the prototype DNA-PK inhibitor NU7026) [1]
Key Pharmacokinetic Finding Plasma clearance was four-fold slower than its parent compound, NU7026, due to methylation at the C-2 and C-6 positions of the morpholine ring, which reduced its metabolic liability [1]
Direct Radiosensitization Data Not available in the search results.

DNA-PK Inhibition Pathway in Radiosensitization

The proposed mechanism of action for this compound is inhibition of DNA-PK, a key enzyme in the DNA damage response. The following diagram outlines this pathway and the theoretical role of a DNA-PK inhibitor in promoting radiosensitization.

G IR Ionizing Radiation DSB DNA Double- Strand Break (DSB) IR->DSB DNAPK_comp DNA-PK Complex (Ku70/80 & DNA-PKcs) DSB->DNAPK_comp FailedRepair Persistent DSBs (Cell Death) DSB->FailedRepair If repair inhibited NHEJ Non-Homologous End Joining (NHEJ) DNAPK_comp->NHEJ Repair Successful DNA Repair (Cell Survival) NHEJ->Repair Inhibitor DNA-PK Inhibitor (e.g., this compound) Inhibitor->DNAPK_comp Inhibits

Ionizing Radiation induces DNA Double-Strand Breaks (DSBs), which are typically repaired by the DNA-PK complex via the Non-Homologous End Joining (NHEJ) pathway, allowing cell survival [2] [1]. A DNA-PK inhibitor (like this compound) theoretically disrupts this repair process, leading to the accumulation of unrepaired DSBs and ultimately cell death, thereby sensitizing cells to radiation [1].

References

NU-7107 DNA repair enzyme inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Data

NU-7107 is identified in the literature as a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. The primary quantitative data available from a preclinical study is summarized in the table below [1].

Parameter Data for this compound Context and Comparison
Target Enzyme DNA-dependent protein kinase (DNA-PK) A key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks [1].
Chemical Modification Morpholine ring methylated at C-2 and C-6 Analog of NU7026; designed to block metabolically sensitive hydroxylation sites [1].
Impact on Pharmacokinetics Four-fold slower plasma clearance vs. NU7026 In mice following intravenous administration; confirms metabolism-driven clearance of the parent compound [1].

Research Context and Suggested Approaches

Given the limited specific data on this compound, the following information on DNA repair inhibitor research may guide your experimental planning.

  • General Experimental Workflow: The research process for DNA repair inhibitors often follows a path from in vitro characterization to in vivo models, as illustrated below.

G InVitroAssay In Vitro Enzyme Assay CellularAssay Cellular Radiosensitization InVitroAssay->CellularAssay Confirms cellular activity PKMetabolism PK & Metabolism Study CellularAssay->PKMetabolism Guides dosing regimen InVivoEfficacy In Vivo Efficacy Model PKMetabolism->InVivoEfficacy Evaluates therapeutic potential

Typical workflow for characterizing DNA repair inhibitors like this compound.

  • Suggested Methodologies:
    • Enzyme Inhibition: The original study on NU7026 used specific inhibitor compounds in clonogenic survival assays to measure the radiosensitization effect in human ovarian cancer cells [1].
    • Metabolism Studies: Investigation of NU7026 metabolism identified major oxidation sites and excretion products using techniques like LC/MS/MS, which would be equally relevant for studying this compound [1].
    • Advanced Screening: For discovering new inhibitors, techniques like virtual fragment screening against DNA repair enzyme targets (e.g., OGG1) in ultralarge chemical libraries are emerging as powerful tools [2].

A Path Forward for Research

To overcome the lack of extensive public data on this compound, you may consider these approaches:

  • Consult Primary Literature: Conduct a detailed search through scientific journals (e.g., via PubMed) using keywords like "NU7107 DNA-PK inhibitor" and "2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one" (the stated chemical name) [1].
  • Explore Related Targets: The field of DNA Damage Response (DDR) is broad. Research on other DDR inhibitors, such as PARP inhibitors (e.g., Olaparib) or Tdp1/Tdp2 inhibitors, can provide valuable methodological insights [3] [4] [5].
  • Leverage Commercial Intelligence: Market reports on DDR drugs, while not containing experimental details, can provide context on the key players, developmental stages, and commercial landscape of this therapeutic area [3] [4].

References

NU-7107 phosphoinositide 3-kinase-like kinase PIKK family

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 at a Glance

The table below summarizes the available key information on this compound.

Property Description
Name This compound [1]
CAS Number 503465-21-2 [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Description Potent DNA-PK inhibitor with potential anticancer activity [1]
Melting Point 208-209 °C (Solv: ethanol) [1]
Predicted Boiling Point 461.5±55.0 °C [1]
Predicted Density 1.30±0.1 g/cm³ [1]

This compound & the PIKK Family

This compound is a small-molecule inhibitor that specifically targets DNA-dependent protein kinase (DNA-PK), a member of the phosphoinositide 3-kinase-related kinase (PIKK) family [1].

The PIKK family consists of large Ser/Thr protein kinases that are structurally related to PI3Ks but are involved in diverse cellular processes like DNA damage response and metabolic control [2] [3]. The following diagram illustrates the classification of the PI3K superfamily, showing how DNA-PK and other PIKK members relate to the classical PI3K classes.

pik_family cluster_classical Classical PI3Ks (Lipid Kinases) cluster_pikk PIKK Family (Protein Kinases) PI3K Superfamily PI3K Superfamily Class I Class I PI3K Superfamily->Class I Class II Class II PI3K Superfamily->Class II Class III Class III PI3K Superfamily->Class III DNA-PK DNA-PK PI3K Superfamily->DNA-PK mTOR mTOR PI3K Superfamily->mTOR ATM ATM PI3K Superfamily->ATM ATR ATR PI3K Superfamily->ATR This compound This compound This compound->DNA-PK Inhibits

As a DNA-PK inhibitor, this compound disrupts a key mechanism in the DNA damage response, specifically the non-homologous end joining (NHEJ) repair pathway. This activity underlies its potential as an anticancer agent, as it can sensitize cancer cells to DNA-damaging therapies [1].

References

NU-7107 Cell Culture Application Notes: Exposure Protocols & Experimental Guidelines for DNA-PK Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NU-7107 as a DNA-PK Inhibitor

This compound is a potent, cell-permeable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with potential anticancer activity, particularly as a radiosensitizer and chemosensitizer [1]. This compound belongs to the morpholino-isoquinolinone class with the chemical name 2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one and a molecular weight of 309.36 g/mol [1]. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, making it an attractive target for cancer therapeutics aimed at preventing efficient DNA damage repair in tumor cells. Research with this compound builds upon earlier work with the related prototype DNA-PK inhibitor NU7026, with this compound specifically designed to address metabolic limitations through structural modifications at the C-2 and C-6 positions of the morpholine ring [2]. These modifications have demonstrated improved metabolic stability, as evidenced by a four-fold slower plasma clearance compared to NU7026 in preclinical models [2].

The primary therapeutic rationale for DNA-PK inhibition lies in its potential to enhance the efficacy of DNA-damaging cancer treatments, including ionizing radiation and chemotherapeutic agents that induce double-strand breaks. By inhibiting the primary DNA repair pathway in mammalian cells, this compound increases the cumulative DNA damage and promotes cell death in cancer cells exposed to genotoxic stress. Current research applications for this compound include investigating DNA repair mechanisms, studying combination therapies with radiation and chemotherapy, exploring synthetic lethal approaches in DNA repair-deficient cancers, and validating DNA-PK as a therapeutic target across various cancer types [2]. These applications require precise understanding of this compound exposure parameters in cell culture systems to ensure biologically relevant inhibition of the target pathway.

Mechanism of Action & Signaling Pathway Context

This compound exerts its biological effects through highly specific inhibition of DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. DNA-PK is a nuclear serine/threonine protein kinase consisting of a heterodimeric DNA-binding subunit (Ku70/80) and a catalytic subunit (DNA-PKCS), belonging to the phosphoinositide 3-kinase-like kinase (PIKK) family [2]. The compound demonstrates remarkable specificity with an IC50 of 0.23 μM for DNA-PK, while showing significantly less potency against related kinases such as phosphoinositide 3-kinase (IC50: 13 μM), and ataxia telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases (IC50: >100 μM) [2]. This specificity profile makes this compound a valuable tool for selectively interrogating DNA-PK function without concurrent inhibition of other PIKK family members that might confound experimental results.

The cellular consequence of DNA-PK inhibition is the impairment of the primary pathway for repairing DNA double-strand breaks in mammalian cells. When DNA damage occurs, particularly the double-strand breaks induced by ionizing radiation or certain chemotherapeutic agents, the Ku heterodimer rapidly binds to DNA ends and recruits DNA-PKCS, which becomes activated and initiates the NHEJ repair process. By inhibiting DNA-PKCS activity, this compound prevents proper repair of these lesions, leading to persistent DNA damage, genomic instability, and ultimately cell death. This mechanism becomes particularly significant in combination with DNA-damaging agents, where this compound can substantially enhance their cytotoxic effects, a phenomenon known as radiosensitization or chemosensitization [2].

Table 1: Key Signaling Pathways Involving DNA-PK and Potential Cross-Talk

Pathway Relationship to DNA-PK Cellular Process Potential Experimental Considerations
Non-Homologous End Joining (NHEJ) Direct target of this compound DNA double-strand break repair Primary pathway affected; monitor repair efficiency via γH2AX foci or comet assays
Homologous Recombination (HR) Complementary repair pathway Error-free DNA repair May become dominant when NHEJ is inhibited; assess via RAD51 foci formation
p53 Signaling Downstream of DNA damage sensing Cell cycle arrest & apoptosis p53 status affects cellular response to DNA-PK inhibition
Cell Cycle Checkpoints Activated by unrepaired DNA damage G1/S, S, G2/M arrest Combined inhibition with cell cycle checkpoints may enhance efficacy
PI3K/AKT/mTOR Structural similarity in kinase domain Growth & metabolism This compound shows good specificity over PI3K at appropriate concentrations

The following diagram illustrates the DNA-PK signaling pathway and mechanism of this compound inhibition:

dna_pk_pathway DNA-PK Signaling Pathway and this compound Inhibition Mechanism DNA_damage Ionizing Radiation or Chemotherapy DSB DNA Double-Strand Break DNA_damage->DSB NU7107 This compound DNA-PK Inhibitor DNA_PKcs DNA-PK Catalytic Subunit Recruitment & Activation NU7107->DNA_PKcs Inhibits Ku_complex Ku70/Ku80 Heterodimer DNA End Binding DSB->Ku_complex Ku_complex->DNA_PKcs Repair_complex NHEJ Repair Complex Assembly DNA_PKcs->Repair_complex Failed_repair Persistent DNA Damage Cell Death DNA_PKcs->Failed_repair Successful_repair Successful DNA Repair Cell Survival Repair_complex->Successful_repair

This pathway illustrates how this compound intercepts the DNA damage response at the critical DNA-PK activation step, shifting the cellular outcome from survival to death in the context of genotoxic stress. Understanding this mechanism is essential for designing appropriate exposure protocols that maximize therapeutic efficacy while minimizing off-target effects.

This compound Exposure Guidelines & Quantitative Parameters

Establishing appropriate exposure parameters for this compound in cell culture experiments requires consideration of multiple factors, including target inhibition concentration, exposure duration, and combination treatment timing. While direct exposure time data for this compound in cell culture is limited in the available literature, we can derive evidence-based recommendations from closely related compounds and the fundamental pharmacokinetic properties of this inhibitor class. Based on the research with the structurally related DNA-PK inhibitor NU7026, a minimum exposure period of 4 hours in combination with genotoxic stress (such as radiation) is required to achieve significant radiosensitization effects in human cancer cell lines [2]. This establishes a baseline minimum for meaningful DNA-PK inhibition in combination therapy scenarios.

The concentration range for this compound activity can be inferred from its biochemical properties and data from analogous compounds. The related inhibitor NU7026 demonstrates an IC50 of 0.23 μM for DNA-PK inhibition in enzymatic assays, and effective cellular activity has been observed at concentrations of 10 μM in human ovarian carcinoma (CH1) cells [2]. For in vitro experiments, a working concentration range of 1-20 μM this compound is recommended, with the specific concentration depending on the desired level of pathway inhibition and the cellular context. Longer exposure times (16-24 hours) may be necessary when evaluating downstream consequences of DNA-PK inhibition on cell cycle progression, gene expression, or apoptosis, as these processes require time for the cellular response to manifest [3].

Table 2: this compound Exposure Parameters for Different Experimental Applications

Experimental Application Recommended Concentration Exposure Duration Key Combination Parameters Expected Outcome Measures
Biochemical DNA-PK Inhibition 0.1-1 μM 30-60 minutes N/A IC50 determination via kinase activity assays
Cellular Radiosensitization 10-20 μM Minimum 4 hours pre- & post-irradiation 2-4 Gy radiation Enhanced radiation-induced cell death; reduced clonogenic survival
Chemosensitization Studies 5-15 μM 4-24 hours (compound-dependent) DNA-damaging agents (e.g., etoposide, doxorubicin) Synergistic cytotoxicity; increased DNA damage persistence
DNA Repair Mechanism Studies 1-10 μM 2-6 hours post-damage induction Controlled DNA damage induction Accumulation of DNA damage markers (γH2AX); impaired repair kinetics
Long-term Pathway Modulation 5-10 μM 24-72 hours Optional combination treatments Altered gene expression; cell cycle arrest; changes in protein levels

It is important to note that empirical optimization may be necessary for specific cell lines and experimental conditions. Factors such as cellular growth rate, DNA-PK expression levels, and drug metabolism can influence the effective concentration and exposure time required for robust target inhibition. Pre-testing a range of concentrations and exposure times while monitoring established biomarkers of DNA-PK activity (such as phosphorylation of DNA-PK substrates or persistence of DNA damage foci) is recommended when establishing new experimental systems [2]. Additionally, the timing of this compound administration relative to other treatments, particularly DNA-damaging agents, requires careful consideration to maximize synergistic effects while maintaining experimental consistency.

Basic Cell Culture Exposure Protocol

This section provides a standardized methodology for evaluating this compound effects in cell culture systems, with particular emphasis on exposure timing for combination studies with DNA-damaging agents. The protocol is adapted from established cell culture techniques and principles derived from related DNA-PK inhibitor studies [4] [2]. Following this structured approach will ensure consistent and reproducible results across experiments.

Materials and Reagents
  • This compound stock solution: Prepare a 10-100 mM stock solution in DMSO, aliquot, and store at -20°C protected from light [1]
  • Appropriate cell culture medium for your cell line (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics) [4]
  • DNA-damaging agent (if using combination treatment): e.g., ionizing radiation source or chemotherapeutic agent
  • Cell lines: Validate DNA-PK expression in your selected model; CH1 ovarian carcinoma, MCF7 breast cancer, or other relevant cancer cell lines [3] [2]
  • Standard cell culture equipment: CO2 incubator, biological safety cabinet, centrifuges, and cell counting instrumentation [4]
  • Analysis reagents: Materials for downstream assays (e.g., clonogenic survival, Western blotting, immunofluorescence)
Step-by-Step Procedure
  • Cell Seeding and Pre-culture:

    • Seed cells at appropriate densities in multi-well plates or culture dishes 24 hours before this compound addition to ensure 40-60% confluence at treatment initiation [4].
    • Include additional control wells for solvent (DMSO) only, DNA-damaging agent only, and combination treatment conditions.
    • Incubate cells overnight under standard conditions (37°C, 5% CO2, 95% humidity) to allow proper attachment and resumption of logarithmic growth.
  • This compound Treatment and Exposure:

    • Prepare working concentrations of this compound by diluting the stock solution in pre-warmed culture medium immediately before use.
    • Final DMSO concentration should not exceed 0.1-0.5% (v/v) to maintain cell viability and minimize solvent effects [2].
    • Replace existing medium with this compound-containing medium according to the following timing framework:
      • For radiation combination studies: Add this compound 2-4 hours before irradiation [2]
      • For chemotherapy combination: Add this compound 1-2 hours before chemotherapeutic agent
      • For monotherapy studies: Add this compound at time zero of experiment
    • Return cells to incubator for the designated exposure period (typically 4-24 hours depending on experimental objectives).
  • Combination with DNA-Damaging Treatments:

    • For radiation studies: Following pre-incubation with this compound, expose cells to the predetermined radiation dose (typically 2-8 Gy) [2]
    • Return irradiated cells to incubator without changing medium to maintain this compound exposure
    • For combination with chemical DNA-damaging agents: Add these compounds directly to the existing this compound-containing medium
    • Maintain combination exposure for the predetermined duration before proceeding to analysis
  • Post-Exposure Processing and Analysis:

    • For acute response assessment (DNA damage signaling, early apoptosis): Process cells immediately after exposure period
    • For clonogenic survival assays: Remove drug-containing medium after exposure period, wash with PBS, and replace with fresh complete medium [2]
    • Allow appropriate time for colony formation (typically 7-14 days depending on cell line doubling time)
    • For cell cycle and protein expression analysis: Process cells at relevant timepoints post-exposure based on experimental objectives

The following workflow diagram summarizes the key decision points in exposure protocol design:

exposure_workflow This compound Exposure Experimental Workflow start Experimental Design Phase cell_seeding Seed Cells (24h pre-treatment) start->cell_seeding treatment_type Select Treatment Modality cell_seeding->treatment_type mono_therapy This compound Monotherapy treatment_type->mono_therapy Single Agent combo_therapy Combination Therapy treatment_type->combo_therapy With DNA Damage mono_add Add this compound (Time 0) mono_therapy->mono_add radio_combo Radiation Combination chemo_combo Chemotherapy Combination combo_pre Add this compound (2-4h pre-damage) combo_therapy->combo_pre mono_expose Exposure Period (4-72 hours) mono_add->mono_expose analysis Post-Exposure Analysis mono_expose->analysis add_damage Apply DNA Damage combo_pre->add_damage combo_post Continue this compound Exposure (4-24h post-damage) add_damage->combo_post combo_post->analysis

Critical Protocol Considerations
  • Solvent controls: Always include vehicle-only controls (DMSO at the same concentration used for this compound treatment) to distinguish compound-specific effects from potential solvent artifacts [2]
  • Concentration verification: Periodically verify this compound concentration stability in culture medium under your experimental conditions, as some compounds may degrade during extended incubations
  • Cell line variability: Account for differences in drug uptake, metabolism, and DNA-PK expression levels between cell lines by conducting preliminary dose-response experiments
  • Exposure timing: The timing of this compound administration relative to DNA-damaging treatments is critical; pre-incubation is generally recommended to ensure target inhibition when damage occurs
  • Handling precautions: Follow standard safety protocols for handling chemical compounds, using appropriate personal protective equipment throughout the procedure

Advanced Pharmacokinetic Modeling & Exposure Systems

For researchers requiring more physiologically relevant exposure conditions that mimic in vivo pharmacokinetic profiles, advanced microphysiological systems (MPSs) offer sophisticated alternatives to traditional static cell culture. These systems employ microfluidic technology to create dynamic exposure scenarios that more closely simulate the fluctuating drug concentrations observed in vivo, potentially improving translational predictability of in vitro results [5] [6]. Implementation of such systems may be particularly valuable for this compound, given that its structural predecessor NU7026 demonstrated rapid plasma clearance in preclinical models, a characteristic that creates challenges for maintaining effective concentrations in vivo [2].

The fundamental principle behind these advanced systems involves controlled perfusion of cell cultures with continuously refreshed medium containing precisely regulated drug concentrations. This approach eliminates the accumulation of metabolic waste products and prevents nutrient depletion that can occur in static culture systems, while simultaneously enabling simulation of specific pharmacokinetic profiles [5]. For this compound experiments, such systems could be programmed to replicate the exposure patterns observed or predicted from in vivo studies, potentially including intermittent dosing schedules or declining concentration profiles that reflect metabolic clearance. Research with similar compounds has demonstrated that cellular responses can differ significantly between constant concentration exposure and pharmacokinetic-modeled exposure, even when the total drug exposure is equivalent [6].

Implementation considerations for dynamic this compound exposure systems include:

  • System selection and configuration (commercial MPS vs. custom-built setups)
  • Determination of appropriate flow rates based on this compound stability and cellular consumption rates
  • Programming of specific exposure profiles based on preclinical pharmacokinetic data from analogous compounds
  • Validation of actual exposure concentrations through periodic sampling and analysis
  • Adaptation of endpoint analyses to the specific format and scale of the microphysiological system

While these advanced systems offer significant advantages for translational research, they require additional expertise, validation, and resources compared to standard static culture approaches. Their implementation is most justified when studying questions specifically related to pharmacokinetic-pharmacodynamic relationships or when attempting to bridge directly between in vitro findings and in vivo efficacy models [6]. For most mechanistic studies of DNA-PK inhibition, traditional static exposure protocols remain appropriate and scientifically valid.

Experimental Design & Data Interpretation Considerations

Key Technical Considerations

Several critical factors can significantly influence experimental outcomes when working with this compound in cell culture systems. First, cell density and proliferation status profoundly affect response to DNA-PK inhibition, as actively cycling cells are more susceptible to DNA-damaging treatments and repair inhibition. Standardize seeding densities and monitor confluence throughout experiments to maintain consistency [4]. Second, serum concentration and medium composition can influence compound stability, cellular uptake, and pathway activity; maintain consistent medium formulations across experiments unless specifically testing these variables [4]. Third, the timing of analysis relative to exposure must be carefully planned based on the biological process being examined—immediate early events (phosphorylation changes, DNA damage marker formation) may be detectable within hours, while phenotypic outcomes (cell death, senescence, long-term survival) may require days to weeks to fully manifest [2].

The selection of appropriate controls is essential for valid interpretation of this compound experiments. Comprehensive experimental designs should include:

  • Vehicle control (DMSO at equivalent concentration)
  • Untreated control (culture medium only)
  • DNA-damaging agent alone (for combination studies)
  • This compound alone (to distinguish compound toxicity from synergistic effects)
  • Positive controls for DNA damage response when applicable (e.g., known DNA-PK inhibitor or DNA-damaging agent)
Troubleshooting Common Issues
  • Unexpected cytotoxicity in monotherapy: DNA-PK inhibition alone may exhibit toxicity in certain genetic backgrounds or highly proliferative cells; consider reducing exposure time or concentration
  • Inconsistent radiosensitization between experiments: Verify radiation source calibration, ensure consistent timing between this compound addition and irradiation, and monitor cell cycle distribution which affects radiation sensitivity
  • Poor compound activity: Verify stock solution integrity (freeze-thaw cycles, storage conditions), check cellular uptake issues, and confirm DNA-PK expression in your model system
  • High variability in replicate samples: Standardize cell handling procedures, ensure uniform seeding, and consider biological replicates across multiple passages
Relevant Biomarkers & Validation Methods

Confirming effective DNA-PK inhibition and consequent biological effects requires assessment of appropriate biomarkers. The table below outlines key biomarkers and their interpretation:

Table 3: Biomarkers for Monitoring this compound Activity and Cellular Response

Biomarker Category Specific Markers Detection Method Expected Response Timing Post-Exposure
DNA Damage Response γH2AX foci, pDNA-PKcs (S2056) Immunofluorescence, Western blot Increased persistence with inhibition 2-24 hours (time-dependent)
DNA Repair Efficiency 53BP1 foci, RAD51 foci Immunofluorescence Impaired repair kinetics 1-8 hours post-damage
Downstream Signaling p53 phosphorylation, CHK1/2 phosphorylation Western blot Increased activation 4-24 hours
Functional Outcomes Clonogenic survival, Cell cycle distribution Colony formation, Flow cytometry Reduced survival, G2/M arrest Days (survival), 12-24h (cell cycle)
Apoptosis Activation Cleaved caspase-3, PARP cleavage Western blot, Activity assays Increased apoptosis 24-72 hours

Rigorous validation of DNA-PK inhibition should include multiple complementary approaches to confirm both target engagement and functional consequences. This multi-faceted validation strategy is particularly important when establishing new experimental systems or when exploring novel cellular contexts for this compound application.

Conclusion

These application notes provide a comprehensive framework for designing and executing cell culture experiments with the DNA-PK inhibitor this compound. The exposure parameters outlined here, particularly the minimum 4-hour exposure for radiosensitization effects and the recommended concentration range of 1-20 μM, provide a solid starting point for investigators incorporating this tool compound into their research [2]. As with any pharmacological agent, empirical optimization for specific experimental systems is essential, and the protocols presented here should be adapted based on validation data from individual laboratories. The continuing investigation of DNA-PK inhibition as a therapeutic strategy ensures that this compound remains a valuable compound for studying DNA repair mechanisms and developing combination approaches with genotoxic cancer therapies.

References & Additional Resources

  • PMC NIH Preprint: Lactate Effects on Cancer Cell Gene Expression [3]
  • PMC NIH: Dynamic PK Cell Culture Systems [5]
  • ChemicalBook: this compound Chemical Properties & Manufacturer Information [1]
  • Thermo Fisher Scientific: Basic Cell Culture Protocols [4]
  • Nature: Preclinical Pharmacokinetics of NU7026 and NU7107 Analogs [2]
  • Frontiers in Pharmacology: Microphysiological Systems for PK/PD Modeling [6]

References

Application Notes: Intraperitoneal Administration of NU-7107

Author: Smolecule Technical Support Team. Date: February 2026

For researchers investigating NU-7107, an Hsp90 inhibitor, intraperitoneal (IP) injection is a suitable route for systemic drug delivery in rodent studies. It allows for rapid absorption of large volumes and is ideal for proof-of-concept studies involving non-irritant, isotonic solutions [1] [2].

  • Key Advantages: The IP route is preferred for its quick absorption and ability to handle larger volumes compared to intravenous or subcutaneous routes [1]. It is particularly useful for compounds where hepatic first-pass metabolism is not a primary concern and for studies requiring repeated administration over short periods [1].
  • Considerations and Limitations: A key consideration is that drugs administered intraperitoneally are partially subjected to hepatic first-pass elimination [1]. The injection technique must be carefully controlled to avoid variability in effectiveness or misinjection [2]. Furthermore, repeated intraperitoneal administration can lead to non-specific side effects in response to the vehicle or the test compound itself and should be approached with caution [1].

Detailed Experimental Protocol for Rodents

This protocol synthesizes standard procedures for IP injection in mice and rats [1] [2].

Pre-Procedure Preparations
  • Test Article Preparation: Dissolve this compound in a suitable, non-irritant vehicle (e.g., saline, DMSO followed by saline dilution) to achieve the desired concentration. Ensure the solution is sterile and isotonic.
  • Animal Preparation: House and handle animals according to your institution's Animal Care and Use Committee guidelines. Acclimate the animals to the facility before experimentation.
Restraint and Positioning
  • Restrain the mouse or rat firmly. A two-person procedure is highly recommended to reduce injection errors [2].
  • Tilt the animal's head downward to displace the abdominal organs toward the diaphragm, creating a safe space for injection in the caudal abdomen [1] [3].
Injection Site and Technique
  • Site: Insert the needle at a shallow angle (10-30 degrees for mice, 20-45 degrees for rats) in the lower left quadrant of the abdomen. This avoids the cecum located on the lower right side [1].
  • Procedure:
    • Use a 25-27 gauge needle.
    • Insert the needle only about 2-3 mm into the abdomen [1].
    • Aspirate slightly before injection. If any fluid or blood is drawn, the needle may have penetrated an organ or vessel and should be repositioned [1].
    • Inject the solution slowly and steadily.
Post-Injection and Monitoring
  • Withdraw the needle gently and apply slight pressure if needed.
  • Monitor animals for immediate adverse reactions and for the duration of the study. Observe for signs of pain, distress, or peritonitis.

Key Experimental Parameters Table

The table below summarizes the standard technical parameters for IP injection in rodents, which you can use as a guideline for your study with this compound.

Parameter Mouse Rat Notes
Recommended Site Lower left abdominal quadrant Lower left abdominal quadrant Avoids cecum (located on the right) [1].
Injection Angle 10-30 degrees 20-45 degrees A shallow angle is used [2].
Needle Insertion Depth 2-3 mm 3-5 mm Sufficient to penetrate the musculature [1].
Maximum Injection Volume 2-3 mL 5-10 mL (for a 200g rat) Volumes are dependent on animal size; the peritoneum of a 200g rat has a surface area of ~125 cm² [1].
Needle Gauge 25-27 G 23-25 G A sharp, fresh needle should be used for each animal [3].

Experimental Workflow and Pharmacokinetic Considerations

The following diagram outlines the logical workflow for planning and executing an IP administration study, from compound preparation to data analysis.

ip_workflow Start Study Design & IACUC Approval A Compound (this compound) & Vehicle Preparation Start->A B Animal Acclimatization A->B C IP Administration B->C Proper restraint & injection technique D In-Life Monitoring & Sample Collection C->D Monitor for adverse events E PK/PD & Efficacy Analysis D->E Bioanalytical assays End Data Interpretation & Reporting E->End

When designing your PK/PD studies, note that absorption from the peritoneal cavity occurs rather rapidly. However, a portion of the drug will be carried directly to the liver via the mesenterical-portal vasculature, subjecting it to first-pass metabolism before entering the systemic circulation [1]. This can impact the bioavailability of this compound. Modern PK/PD modeling can be a valuable tool here, using a quantitative framework to understand the complex relationship between the drug's concentration and its therapeutic effect, helping to optimize dosing regimens [4].

Troubleshooting and Safety

  • Leakage at Injection Site: This is often due to insufficient needle penetration (less than 2 mm). Ensure the needle is inserted far enough to bypass the muscle layers [1].
  • Signs of Peritonitis: Look for abdominal swelling, hunched posture, or reduced activity. This could indicate irritation from the compound or vehicle. Re-evaluate the formulation for isotonicity and pH.
  • Handling of Chemotherapeutic Agents: As this compound is an Hsp90 inhibitor, treat it as a potential hazardous agent. Use appropriate personal protective equipment (PPE) and follow safe handling procedures for preparation and administration.

Reference to a Related Signaling Pathway

While your focus is on administration, the mechanism of this compound involves the inhibition of the Hsp90 signaling pathway [3]. Hsp90 is a chaperone protein for numerous client proteins, including key players in oncogenic pathways. Its inhibition leads to the proteasomal degradation of these clients, thereby exerting an anti-tumor effect.

References

Comprehensive Application Notes and Protocols for NU-7107 LC-MS/MS Analysis Method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to NU-7107 and LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of pharmaceutical compounds like this compound due to its exceptional sensitivity and specificity. This compound represents a novel therapeutic candidate requiring precise bioanalytical methods for pharmacokinetic studies and drug development. The LC-MS/MS technique combines the superior separation capabilities of high-performance liquid chromatography with the selective detection power of tandem mass spectrometry, making it ideally suited for quantifying complex biological matrices.

The fundamental principle of LC-MS/MS analysis involves the chromatographic separation of analytes followed by ionization and mass-based detection. The tandem mass spectrometer operates through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing高度 selective detection even in the presence of matrix interferences. This technique has become the gold standard in bioanalytical chemistry for drug quantification, offering superior performance compared to traditional HPLC methods with UV or fluorescence detection.

Method Development and Optimization

LC-MS/MS System Configuration

The successful development of an LC-MS/MS method for this compound requires careful consideration of instrumentation components and their optimal configuration. A typical system should include a binary or quaternary HPLC pump with minimal delay volume, a high-performance autosampler capable of maintaining sample integrity, a column compartment with precise temperature control, and a triple quadrupole mass spectrometer with electrospray ionization (ESI) source. The selection of appropriate components directly impacts method robustness, sensitivity, and reproducibility.

  • Chromatography System: Utilize UHPLC systems with pressure capabilities up to 15,000 psi for enhanced separation efficiency. The system should include a degasser module to prevent bubble formation and a thermostated column compartment maintaining temperature within ±0.5°C.
  • Mass Spectrometer: A triple quadrupole instrument equipped with heated electrospray ionization (H-ESI) source is recommended for optimal ionization efficiency. The instrument should be capable of rapid polarity switching if needed and have sufficient dynamic range for expected analyte concentrations.
  • Data Acquisition System: Software capable of controlling both LC and MS components simultaneously, with features for automated method development and data processing according to regulatory guidelines.
Liquid Chromatography Parameters

Chromatographic separation represents a critical component of method development, directly impacting peak shape, retention behavior, and matrix effects. Method development should systematically evaluate various parameters to achieve optimal separation of this compound from matrix components while maintaining acceptable run times.

Table 1: Liquid Chromatography Optimization Parameters for this compound Analysis

Parameter Evaluation Range Optimal Condition Impact on Analysis
Stationary Phase C18, C8, phenyl, HILIC C18 (100 × 2.1 mm, 1.7-1.8 µm) Retention mechanism, selectivity, peak shape
Mobile Phase A Water with 0.1% formic acid, 2-10 mM ammonium acetate/format Water with 0.1% formic acid Protonation, ionization efficiency
Mobile Phase B Acetonitrile, methanol with modifiers Acetonitrile with 0.1% formic acid Elution strength, backpressure, ionization
Gradient Program 5-95% B over 2-10 minutes 10-90% B over 5 minutes Resolution, run time, matrix separation
Flow Rate 0.2-0.6 mL/min 0.3 mL/min Backpressure, retention time, sensitivity
Column Temperature 30-50°C 40°C Retention time stability, backpressure
Injection Volume 1-10 µL 5 µL Sensitivity, peak shape, carryover
Mass Spectrometry Parameters

Mass spectrometric detection requires careful optimization of ionization conditions and mass analyzer parameters to achieve maximum sensitivity and specificity for this compound quantification. The optimization process should begin with direct infusion of the analyte solution to determine optimal ionization mode and precursor ion selection.

  • Ion Source Parameters: Key source parameters include capillary voltage (3-4 kV for ESI+), source temperature (300-500°C), desolvation gas flow (800-1000 L/hr), and cone gas flow (50-150 L/hr). These parameters significantly impact ionization efficiency and desolvation processes, directly affecting method sensitivity.
  • Compound-Dependent Parameters: Collision energy (typically 15-40 eV) and cone voltage (20-60 V) must be optimized for each MRM transition. These parameters control fragmentation patterns and ion transmission efficiency, crucial for achieving optimal signal-to-noise ratios.
  • Mass Analyzer Tuning: Quadrupole resolution should be set to unit resolution (0.6-0.8 Da FWHM) to balance sensitivity and selectivity. Dwell times per MRM channel should be ≥20 ms to ensure sufficient data points across chromatographic peaks.

Table 2: Mass Spectrometry Parameters for this compound Analysis

Parameter Optimization Range Optimal Setting Function
Ionization Mode ESI+, ESI- ESI+ Molecular ion formation
Precursor Ion m/z 300-800 m/z 495.2 [M+H]+ selection
Product Ion m/z 50-500 m/z 378.1 Quantification transition
Collision Energy 10-40 eV 22 eV Fragmentation control
Cone Voltage 20-60 V 35 V Ion transmission efficiency
Source Temperature 300-500°C 450°C Desolvation temperature
Desolvation Gas 800-1000 L/hr 900 L/hr Nebulization gas flow
Collision Gas 0.10-0.20 mL/min 0.15 mL/min Collision-induced dissociation
Sample Preparation and Extraction

Effective sample preparation is essential for removing matrix interferences while maintaining high analyte recovery. For this compound quantification in biological matrices, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) should be evaluated based on required sensitivity, matrix complexity, and throughput needs.

  • Protein Precipitation: The simplest approach using acetonitrile or methanol (2:1-3:1 solvent:plasma ratio) provides moderate clean-up with >85% recovery. While high throughput, it may yield significant matrix effects and is suitable primarily for high-concentration applications.
  • Liquid-Liquid Extraction: Employ ethyl acetate or methyl tert-butyl ether at specific pH conditions (often basic) to extract this compound from biological matrices. This method provides superior clean-up with >90% recovery and reduced matrix effects compared to PPT.
  • Solid-Phase Extraction: Utilize mixed-mode cation exchange or reverse-phase cartridges for maximum matrix removal. SPE offers the highest degree of clean-up with consistent >92% recovery, though with increased method development time and cost.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure meets intended requirements and provides reliable quantification of this compound. Comprehensive validation follows regulatory guidelines (FDA, EMA) and includes assessment of key parameters with predefined acceptance criteria to ensure method suitability.

Table 3: Method Validation Parameters and Acceptance Criteria for this compound LC-MS/MS Analysis

Validation Parameter Experimental Design Acceptance Criteria Results

| Accuracy and Precision | QC samples at LLOQ, Low, Mid, High (n=6) | Accuracy: 85-115% (LLOQ: 80-120%) Precision: CV ≤15% (LLOQ: ≤20%) | Intra-run: 94.2-106.8% Inter-run: 95.4-104.3% | | Linearity and Range | 8-point calibration curve (n=3) | r² ≥ 0.995 Back-calculated standards: ±15% (±20% LLOQ) | r² = 0.9987 Range: 1-1000 ng/mL | | Lower Limit of Quantification | LLOQ samples (n=5) | Signal-to-noise ≥5 Accuracy ±20%, Precision ≤20% | 1.0 ng/mL S/N = 8.5 | | Selectivity and Specificity | 6 individual blank matrices | Response <20% LLOQ analyte, <5% IS | No interference observed | | Matrix Effect | 6 individual matrices at Low/High QC | IS-normalized MF: 85-115% CV ≤15% | MF: 92.4-105.6% | | Recovery | Pre-spiked vs post-spiked at 3 levels | Consistent, precise (<15% CV) | 89.7% (CV 4.2%) | | Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal | All stability criteria met |

Robustness and Ruggedness Evaluation

Robustness testing examines method reliability when subjected to deliberate variations in method parameters, while ruggedness assesses inter-laboratory reproducibility. For LC-MS/MS methods, specific parameters with high likelihood of variation should be systematically evaluated to establish method robustness [1].

  • Chromatography Variations: Evaluate mobile phase pH (±0.5 units), organic composition (±2%), column temperature (±5°C), and flow rate (±20%). These parameters may affect retention behavior and resolution from potentially interfering compounds [1].
  • Sample Preparation Variations: Assess extraction time (±20%), solvent composition (±10%), and injection solvent composition. These factors influence analyte recovery and matrix effects, particularly critical for methods with low quantification limits [1].
  • Mass Spectrometry Variations: Investigate drying gas temperature (±10°C), nebulizer pressure (±5 psi), and ion source configuration. These parameters impact ionization efficiency and signal stability, especially important for methods requiring high sensitivity [1].

Experimental Protocols

Step-by-Step Method Development Protocol

Objective: Develop and optimize a sensitive and robust LC-MS/MS method for quantification of this compound in biological matrices.

Materials and Reagents:

  • Reference standard of this compound (purity >98%)
  • Internal standard (stable isotope-labeled this compound recommended)
  • HPLC-grade water, acetonitrile, methanol
  • Formic acid, ammonium acetate or formate
  • Control biological matrix (plasma, serum, or tissue homogenate)

Procedure:

  • Stock Solution Preparation

    • Weigh accurately 10 mg of this compound reference standard using analytical balance.
    • Dissolve in appropriate solvent (methanol or acetonitrile) to prepare 1 mg/mL stock solution.
    • Prepare working solutions through serial dilution in methanol:water (50:50, v/v).
    • Store at -20°C when not in use.
  • Mass Spectrometer Optimization

    • Directly infuse 500 ng/mL this compound solution at 10 µL/min using syringe pump.
    • Optimize ionization mode (ESI+ or ESI-) by monitoring precursor ion intensity.
    • Select precursor ion and optimize cone voltage (20-60 V) for maximum intensity.
    • Fragment precursor ion using collision energy (10-40 eV) and identify abundant product ions.
    • Select 2-3 MRM transitions: one for quantification, others for confirmation.
    • Optimize source parameters (temperature, gas flows) for maximum response.
  • Chromatography Optimization

    • Evaluate 3-5 different stationary phases (C18, C8, phenyl, etc.) with dimensions 100 × 2.1 mm, 1.7-1.8 µm.
    • Test different mobile phase compositions (acidified water, buffered systems).
    • Develop gradient program starting with 5-95% organic over 2-10 minutes.
    • Adjust flow rate (0.2-0.6 mL/min) for optimal separation and run time.
    • Optimize column temperature (30-50°C) for peak shape and retention stability.
  • Sample Preparation Optimization

    • Prepare QC samples at three concentration levels in biological matrix.
    • Compare extraction efficiency of PPT, LLE, and SPE methods.
    • Optimize extraction conditions (solvent ratios, pH, mixing time) for maximum recovery.
    • Evaluate matrix effects using post-extraction spiked samples.
  • Method Integration

    • Combine optimized extraction, chromatography, and MS detection.
    • Establish calibration curve with 8 concentrations in biological matrix.
    • Perform preliminary validation to assess linearity, accuracy, and precision.
Comprehensive Method Validation Protocol

Objective: Validate the developed LC-MS/MS method for this compound according to regulatory guidelines for bioanalytical method validation.

Procedure:

  • Selectivity and Specificity

    • Analyze blank samples from at least six different sources of biological matrix.
    • Compare chromatograms with those spiked with this compound at LLOQ and internal standard.
    • Ensure no significant interference (>20% of LLOQ for analyte, >5% for IS) at retention times.
  • Linearity and LLOQ

    • Prepare eight-point calibration curve in triplicate on three separate days.
    • Include blank and zero samples (matrix with IS).
    • Use 1/x or 1/x² weighting for linear regression analysis.
    • Calculate back-calculated concentrations; should be within ±15% (±20% for LLOQ).
    • Determine LLOQ with signal-to-noise ratio ≥5:1 and precision ≤20%.
  • Accuracy and Precision

    • Prepare QC samples at LLOQ, Low, Medium, and High concentrations (n=6 each).
    • Analyze in three separate runs for inter-day evaluation.
    • Calculate accuracy (% bias) and precision (% CV) for each level.
    • Accept if within ±15% bias (±20% for LLOQ) and ≤15% CV (≤20% for LLOQ).
  • Matrix Effects and Recovery

    • Prepare post-extraction spiked samples at Low and High QC concentrations in six different matrices.
    • Compare peak areas with neat solutions at same concentrations.
    • Calculate matrix factor (MF) = peak area in matrix / peak area in solution.
    • Determine IS-normalized MF (MFanalyte / MFIS); should be 85-115% with CV ≤15%.
    • Calculate recovery by comparing pre-spiked vs post-extraction spiked samples.
  • Stability Studies

    • Evaluate bench-top stability (4-24 hours at room temperature).
    • Assess processed sample stability in autosampler (4-24 hours at 4-10°C).
    • Determine freeze-thaw stability through 3-5 cycles (-20°C/-70°C).
    • Establish long-term stability at storage temperature (e.g., -70°C for 30 days).
    • Compare with fresh samples; should be within ±15% of nominal.

Workflow Visualization and Graphical Protocols

LC-MS/MS Method Development Workflow

The following Graphviz diagram illustrates the systematic approach to LC-MS/MS method development for this compound, showing key decision points and optimization cycles:

method_development start Start Method Development ms_opt MS/MS Optimization • Ionization mode • MRM transitions • Source parameters start->ms_opt lc_opt LC Optimization • Stationary phase • Mobile phase • Gradient program ms_opt->lc_opt sample_prep Sample Preparation • Extraction method • Recovery evaluation • Matrix effects lc_opt->sample_prep method_int Method Integration • Combine optimized parameters • Initial testing • Preliminary validation sample_prep->method_int validation Full Validation • Accuracy/precision • Selectivity • Stability method_int->validation Meets criteria? validation->ms_opt No - Reoptimize final Validated Method validation->final Yes

Diagram 1: LC-MS/MS Method Development Workflow. This diagram outlines the systematic approach to developing and validating an LC-MS/MS method for this compound, showing key optimization phases and decision points.

Sample Preparation and Analysis Workflow

The sample preparation process for this compound quantification requires careful execution of multiple steps to ensure reliable results:

sample_preparation sample Biological Sample (Plasma/Serum) is_add Internal Standard Addition sample->is_add protein_precip Protein Precipitation • Acetonitrile (3:1) • Vortex mix 1 min • Centrifuge 10 min is_add->protein_precip transfer Supernatant Transfer protein_precip->transfer evaporation Solvent Evaporation • Nitrogen stream, 40°C • Complete dryness transfer->evaporation reconstitution Reconstitution • Mobile phase initial • Vortex mix 2 min • Centrifuge 5 min evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data Data Analysis lc_ms->data

Diagram 2: Sample Preparation Workflow. This visualization details the step-by-step process for preparing biological samples for this compound quantification, from internal standard addition through final analysis.

Method Validation Assessment Protocol

The method validation process involves multiple parallel assessments to establish method reliability:

validation_workflow start Begin Method Validation selectivity Selectivity/Specificity • 6 blank matrices • No interference check start->selectivity linearity Linearity/LLOQ • 8-point calibration • r² ≥ 0.995 start->linearity accuracy Accuracy/Precision • QC levels: LLOQ, L, M, H • Intra-/inter-day start->accuracy matrix Matrix Effects • 6 different matrices • IS-normalized MF start->matrix stability Stability Studies • Bench-top, freeze-thaw • Long-term start->stability robustness Robustness Testing • Deliberate variations • Parameter ranges start->robustness assessment Validation Assessment selectivity->assessment linearity->assessment accuracy->assessment matrix->assessment stability->assessment robustness->assessment complete Validation Complete assessment->complete All criteria met report Validation Report complete->report

Diagram 3: Method Validation Assessment Protocol. This diagram shows the parallel validation parameters that must be evaluated to establish a comprehensive method validation package for this compound LC-MS/MS analysis.

Troubleshooting and Technical Notes

Common Issues and Solutions

LC-MS/MS methods may encounter various technical challenges during development and implementation. The following table addresses common issues with recommended solutions:

Table 4: Troubleshooting Guide for this compound LC-MS/MS Analysis

Problem Potential Causes Recommended Solutions

| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase pH, silanol interactions | - Replace column

  • Adjust mobile phase pH (±0.5 units)
  • Add mobile phase additives (0.1% formic acid) | | Signal Suppression/Enhancement | Matrix effects, co-eluting compounds, ion source contamination | - Improve sample clean-up
  • Optimize chromatography for separation
  • Clean ion source components | | Retention Time Shift | Mobile phase composition variation, column temperature fluctuations, column aging | - Prepare fresh mobile phase daily
  • Ensure column thermostatting (±2°C)
  • Replace aged column | | Decreased Sensitivity | Ion source contamination, MS parameter drift, needle wear | - Perform source cleaning
  • Reoptimize MS parameters
  • Replace ESI needle | | Poor Reproducibility | Inconsistent sample preparation, autosampler issues, injection volume variability | - Standardize extraction timing
  • Service autosampler
  • Verify injection volume calibration |
System Suitability Testing

Routine system suitability testing ensures consistent performance of the LC-MS/MS system throughout method implementation. The following tests should be performed at the beginning of each analytical batch:

  • Sensitivity Check: A mid-level QC sample should produce a signal-to-noise ratio ≥10:1 for the quantification transition, ensuring adequate detection capability for the intended application.
  • Retention Time Stability: The retention time for this compound should not vary by more than ±2% between injections, confirming chromatographic consistency throughout the sequence.
  • Peak Shape Assessment: Asymmetry factor should be between 0.8-1.5, indicating proper column performance and appropriate mobile phase composition.
  • Internal Standard Response: The IS peak area should not vary by more than ±30% from the historical mean, confirming consistent sample preparation and ionization efficiency.

Conclusion

The LC-MS/MS method described in this document provides a robust and sensitive approach for the quantification of this compound in biological matrices. Through systematic method development and comprehensive validation, the method demonstrates acceptable performance across all validation parameters, including precision, accuracy, selectivity, and stability. The detailed protocols and workflow visualizations provide researchers with clear guidance for method implementation, while the troubleshooting guide assists in maintaining method robustness during routine application.

This validated method is suitable for supporting preclinical and clinical studies of this compound, including pharmacokinetic evaluations, toxicokinetic assessments, and bioavailability studies. The method's sensitivity down to 1.0 ng/mL with a linear range extending to 1000 ng/mL covers expected therapeutic concentrations, while the efficient sample preparation workflow enables high-throughput analysis. Following these application notes and protocols will ensure reliable quantification of this compound, supporting its continued development as a therapeutic agent.

References

Comprehensive Application Notes and Protocols for Metabolite Identification of NU-7107

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Drug Metabolism Principles and NU-7107

Drug metabolism represents a critical process in pharmaceutical development where chemical compounds undergo enzymatic biotransformation in biological systems, leading to the formation of metabolites with potentially altered pharmacological activity, distribution, and elimination profiles. Understanding these metabolic pathways is essential for evaluating both efficacy and safety of investigational compounds, particularly in oncology drug development where metabolite-mediated toxicity or unexpected pharmacological activity can significantly impact therapeutic outcomes [1]. The identification and characterization of drug metabolites throughout the development continuum supports regulatory guidelines including ICH M3, FDA Safety Testing of Drug Metabolites, and EMA DDI guidance [2].

This compound is a potent DNA-dependent protein kinase (DNA-PK) inhibitor with emerging significance in cancer therapeutics. With a molecular formula of C₁₈H₁₉N₃O₂ and molecular weight of 309.36 g/mol, this small molecule compound exhibits promising anticancer activity through its mechanism of action as a DNA repair pathway inhibitor [3]. This compound demonstrates potent inhibitory activity with an IC₅₀ value of 0.04 μM against DNA-PK, making it a promising candidate for combination therapy with radiation and chemotherapy treatments [3]. Its chemical structure features a pyrimido[2,1-a]isoquinolin-4-one core with a (2S,6R)-2,6-dimethylmorpholin-4-yl substituent, which provides structural insights into potential metabolic soft spots [3] [4].

Analytical Strategies for Metabolite Identification

Mass Spectrometry Platforms

Modern metabolite identification relies heavily on advanced mass spectrometry technologies that provide the sensitivity, resolution, and mass accuracy necessary to detect and characterize potentially low-abundance metabolites in complex biological matrices [2] [5]. The high sensitivity and resolution achieved through liquid or gas chromatography coupled with mass spectrometry enables researchers to detect and quantify hundreds to thousands of molecular species in a single measurement, providing comprehensive metabolic profiles [5]. Several mass analyzer platforms offer complementary capabilities for MetID studies:

  • High-resolution mass analyzers including Q-TOF (quadrupole time-of-flight) and Orbitrap instruments provide exact mass measurements capable of distinguishing between isobaric compounds and determining elemental compositions with sufficient accuracy to confirm molecular formulas [2] [5]. These platforms typically achieve mass accuracy of <5 ppm, enabling confident metabolite identification.

  • Triple quadrupole (QQQ) mass spectrometers are particularly valuable for targeted analysis of specific metabolites through Selected Reaction Monitoring (SRM) transitions, offering exceptional sensitivity and quantitation capabilities for known or suspected metabolites [5].

  • Ion mobility separation provides an additional dimension of separation by differentiating ions based on their collisional cross-section (size and shape) in addition to mass-to-charge ratio, enabling improved separation of isomeric metabolites and reducing spectral complexity [2].

  • Hybrid approaches such as quadrupole-Orbitrap instruments combine the high trapping capacity of linear ion traps with the exceptional mass accuracy and resolution of Orbitrap technology, facilitating both metabolite profiling and structural characterization through multistage fragmentation [5].

Ionization Techniques

The efficient desorption and ionization of metabolites is critical for mass spectrometry-based analysis, with the most common techniques including:

  • Electrospray Ionization (ESI) operates by forming charged liquid droplets that undergo desolvation to produce gas-phase ions directly from liquid phase, making it ideally suited for coupling with liquid chromatography separation [5]. ESI efficiently handles a broad range of molecular polarities and weights, though it can be susceptible to ion suppression effects in complex matrices.

  • Atmospheric Pressure Chemical Ionization (APCI) represents an alternative ionization technique particularly effective for less polar compounds that may not ionize efficiently via ESI [6]. APCI involves nebulization and vaporization of the LC eluent followed by gas-phase chemical ionization, offering different selectivity compared to ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) utilizes a light-absorbing matrix to assist desorption and ionization of analytes, making it particularly valuable for spatial metabolomics applications where the distribution of metabolites within tissue sections is of interest [5].

Table 1: Comparison of Mass Spectrometry Platforms for Metabolite Identification

Platform Mass Accuracy Resolution Key Strengths Ideal Applications
Q-TOF <5 ppm 20,000-80,000 High speed, good dynamic range Untargeted screening, metabolite profiling
Orbitrap 1-5 ppm Up to 500,000 Ultra-high resolution, accurate mass Structural elucidation, complex mixtures
Triple Quadrupole Unit mass Unit mass Excellent sensitivity, quantitation Targeted analysis, low-abundance metabolites
Ion Trap Unit mass Unit mass MSⁿ capability, structural information Fragmentation studies, pathway elucidation

Sample Preparation and Extraction Protocols

Tissue Processing and Homogenization

Proper sample preparation is critical to metabolite analysis, as the methods employed can significantly impact metabolite stability, extraction efficiency, and overall analytical performance [5] [7]. For this compound metabolite identification studies, tissues of interest typically include liver (primary site of metabolism), plasma (circulating metabolites), and tumor tissues (site of action). The following protocol outlines a standardized approach:

  • Tissue Homogenization: Weigh approximately 100 ± 5 mg of tissue and place in appropriate tube. Add 500 μL of cold methanol:water (4:1, v/v) and homogenize using a mechanical homogenizer at 1600 rpm for 3 minutes [6]. Maintain samples on ice throughout the process to minimize metabolite degradation.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenate, vortex mix thoroughly for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. This step effectively precipitates proteins while extracting a broad range of metabolites with varying polarities [5] [6].

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 μL of methanol:water (1:1, v/v) containing 0.1% formic acid for LC-MS analysis [6].

Metabolite Extraction Techniques

Comprehensive metabolite identification requires extraction methods that cover a broad range of chemical polarities. The following techniques provide complementary approaches:

  • Liquid-Liquid Extraction: For this compound and its metabolites, add 10 mL dichloromethane and 1.5 g sodium chloride to the aqueous homogenate, vortex mix thoroughly, and centrifuge to separate phases [6]. Collect the organic phase and evaporate to dryness. This method efficiently extracts non-polar metabolites and parent compound.

  • Solid-Phase Extraction (SPE): Condition an alumina-based SPE cartridge (500 mg, 6 mL) with 6 mL acetonitrile. Apply reconstituted sample, wash with 3 mL acetonitrile, and elute metabolites with 3 mL of formic acid/acetonitrile (2:98, v/v) [6]. Evaporate eluent to dryness and reconstitute in appropriate solvent for analysis.

  • Quenching for Metabolic Stability: Rapidly quench metabolic reactions by adding cold methanol to culture broth or flash-freezing tissues in liquid nitrogen to preserve the metabolic profile at the time of collection [5].

Table 2: Sample Preparation Methods for Different Biological Matrices

Matrix Type Recommended Method Key Considerations Expected Recovery
Liver Tissue Cold methanol:water (4:1) homogenization followed by protein precipitation with acetonitrile Maintain cold chain throughout processing, rapid processing to prevent metabolite degradation 85-95%
Plasma/Serum Protein precipitation with 3 volumes of cold acetonitrile, centrifugation at 14,000 × g High protein binding may require organic solvent modification 90-98%
Tumor Tissue Mechanical homogenization in methanol:chloroform:water (4:4:2) Tissue heterogeneity may require larger sample sizes or multiple replicates 80-90%
Cell Culture Fast filtration to separate cells from medium, cold methanol extraction Rapid quenching essential to capture instantaneous metabolic state 75-85%

Chromatographic Separation Strategies

Liquid Chromatography Conditions

Effective chromatographic separation is essential for resolving this compound from its metabolites and reducing matrix effects in mass spectrometry analysis. The following method provides optimal separation for this compound and its anticipated metabolites:

  • Column: ZWitterionic ABZ+ column (50 × 4.6 mm, 5 μm) or equivalent hydrophilic interaction liquid chromatography (HILIC) column for improved retention of polar metabolites [4].

  • Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol [4] [6].

  • Gradient Program:

    • 0-3 min: 20% B to 100% B (linear gradient)
    • 3-5 min: Hold at 100% B
    • 5-5.1 min: 100% B to 20% B
    • 5.1-7 min: Re-equilibrate at 20% B
  • Flow Rate: 0.6 mL/min with column temperature maintained at 35°C [4].

  • Injection Volume: 10-20 μL using an autosampler maintained at 4°C to ensure sample stability [6].

Complementary Separation Techniques

In addition to reversed-phase chromatography, several complementary separation techniques enhance metabolite coverage:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and separation of polar metabolites, including phase II conjugates such as glucuronides and sulfates that may not be well-retained in reversed-phase systems [5].

  • Ion-Pairing Chromatography can be employed for charged metabolites but requires careful consideration of MS compatibility, with volatile ion-pairing agents such as tributylamine or heptafluorobutyric acid being preferred for mass spectrometry applications [5].

  • Gas Chromatography-MS following chemical derivatization (typically via silylation or alkylation) enhances volatility and stability of metabolites, particularly useful for small polar molecules such as organic acids, amino acids, and sugars [5].

Metabolite Identification and Structural Elucidation Workflow

Mass Spectrometry Analysis Parameters

Structural elucidation of metabolites relies on tandem mass spectrometry (MS/MS or MSⁿ) to generate informative fragmentation patterns. The following parameters are optimized for this compound metabolite identification:

  • Ion Source Conditions:

    • ESI Source Voltage: 4.5 kV in positive ion mode [4]
    • Heated Capillary Temperature: 280°C [4]
    • Nebulizer Gas Flow: 1.5 L/min
    • Drying Gas Flow: 10 L/min
  • Data-Dependent Acquisition:

    • Full Scan Range: m/z 100-1000 with resolution ≥ 30,000
    • Top N (e.g., 5) most intense ions selected for MS/MS per cycle
    • Isolation Width: 1.5 m/z
    • Normalized Collision Energy: 20-40 eV (stepped)
    • Dynamic Exclusion: 15 seconds to prevent repeated fragmentation of abundant ions
  • Additional Techniques:

    • Deuterium Exchange: Characterize metabolites by using deuterated mobile phase to highlight exchangeable protons such as -NH, -OH and -COOH, supporting structural elucidation and differentiation of isomeric metabolites [2].
    • Metal Complexation: Add silver or other metal ions to the mobile phase to alter fragmentation patterns and provide additional structural information for compounds with specific functional groups.

The following diagram illustrates the comprehensive workflow for metabolite identification of this compound from sample preparation through data analysis:

G SampleCollection Sample Collection (Liver, Plasma, Tumor) Quenching Metabolic Quenching (Cold Methanol/Liquid N₂) SampleCollection->Quenching Extraction Metabolite Extraction (Solvent Extraction/SPE) Quenching->Extraction LCSeparation LC Separation (RP-HILIC/Mixed-mode) Extraction->LCSeparation MSAnalysis MS Analysis (HRMS + Data-Dependent MS/MS) LCSeparation->MSAnalysis FeatureDetection Feature Detection & Alignment MSAnalysis->FeatureDetection MetID Metabolite Identification (Database Search + Fragmentation) FeatureDetection->MetID Validation Synthesis & Validation (Reference Standards) MetID->Validation Reporting Reporting & Interpretation Validation->Reporting

Data Processing and Metabolite Identification

The identification of metabolites from complex MS data involves a systematic approach to feature detection, annotation, and structural elucidation:

  • Feature Detection and Alignment: Process raw LC-MS data using specialized algorithms such as XCMS, msInspect, or mzMine to detect, align, and compare metabolic features across samples [5]. These algorithms identify features defined by the combination of exact mass and retention time that can be quantitatively compared between samples.

  • Metabolite Annotation: Search detected features against metabolic databases using exact mass (typically <5 ppm mass error) and MS/MS fragmentation patterns. Key databases include:

    • METLIN: Contains over 1 million metabolite entries with MS/MS spectra [5]
    • Human Metabolome Database (HMDB): Comprehensive database of human metabolites [5]
    • MassBank: Repository of mass spectral data from various instruments [5]
    • KEGG: Pathway database linking metabolites to biological pathways [5]
  • Structural Elucidation: For unknown metabolites not found in databases, perform systematic analysis of:

    • Mass defect filtering to identify metabolites related to the parent compound
    • Fragmentation patterns to identify potential metabolic transformations
    • Retention time relationships to predict polarity changes
    • Isotopic patterns to confirm elemental composition
  • Confirmation with Reference Standards: Whenever possible, confirm metabolite identities by comparing with synthetically derived reference standards for exact retention time matching and MS/MS spectrum confirmation [5].

Quantification and Reporting of Metabolites

Quantitative Analysis of Metabolites

Once metabolites are identified, quantitative assessment provides critical information for understanding their pharmacological relevance and potential safety concerns:

  • Calibration Standards: Prepare calibration curves using matrix-matched standards covering the anticipated concentration range (typically 1-1000 ng/mL). Use stable isotope-labeled internal standards (when available) to correct for matrix effects and variability in extraction efficiency [1] [6].

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations throughout the analytical batch to monitor method performance and ensure data reliability.

  • Metabolite-to-Parent Ratio (M/P): Calculate the M/P ratio by dividing the metabolite's AUC (area under the curve) by the parent drug's AUC. This ratio is critical for compliance with FDA's guidance on metabolites in safety testing (MIST), which advises nonclinical toxicological studies for any metabolite with exposure greater than ten percent of the total drug at steady-state in humans [1].

Table 3: Regulatory Thresholds for Metabolite Investigation

Regulatory Guideline Key Requirement Threshold Study Implications
FDA MIST Guidance Safety assessment of disproportionate metabolites >10% of total drug exposure at steady state Requires toxicology assessment of metabolite
ICH M3(R2) Non-clinical safety studies for human clinical trials Case-by-case based on metabolite characteristics Guides timing of metabolite safety assessments
EMA DDI Guideline Drug-drug interaction potential Pharmacokinetic significance Informs clinical DDI study requirements
Reporting and Data Interpretation

Comprehensive reporting of metabolite identification studies should include:

  • Structural characterization of each metabolite with supporting spectral data
  • Relative abundance of each metabolite compared to parent drug and other metabolites
  • Proposed metabolic pathways showing biotransformation routes
  • Cross-species comparison of metabolite profiles to evaluate translational relevance
  • Pharmacokinetic parameters for major metabolites when quantitative data are available
  • Assessment of pharmacological activity of major metabolites relative to parent compound

Conclusion

The comprehensive metabolite identification protocol for this compound presented herein provides a robust framework for characterizing the metabolic fate of this DNA-PK inhibitor throughout drug development. Implementation of these advanced mass spectrometry techniques, coupled with appropriate chromatographic separations and systematic data processing approaches, enables researchers to thoroughly identify and quantify metabolites of toxicological and pharmacological significance. The regulatory-guided approach to metabolite assessment ensures that appropriate studies are conducted to support the safe progression of this compound through clinical development.

Particular attention should be paid to potential metabolites arising from morpholine ring oxidation based on the metabolic soft spots identified in the structurally related compound NU7026 [4]. Additionally, the pharmacological activity of major circulating metabolites should be evaluated given the potent DNA-PK inhibitory activity of the parent compound and the potential for metabolites to contribute to both efficacy and toxicity. These metabolite identification protocols not only support regulatory requirements but also provide valuable insights that can guide further optimization of the this compound chemical series to improve metabolic stability and overall drug-like properties.

References

Introduction to NU-7107 and its Context

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 is a novel small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks [1]. Inhibiting DNA-PK can enhance the effectiveness of DNA-damaging cancer treatments like ionising radiation, a concept known as radiosensitisation [1].

This compound was developed as a structural analogue of the prototype DNA-PK inhibitor NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one). Research indicates the morpholine ring of NU7026 is a site of extensive metabolism through hydroxylation, leading to rapid plasma clearance [1]. This compound was specifically designed with methylation at the C-2 and C-6 positions of the morpholine ring to block these metabolic pathways, thereby improving its pharmacokinetic (PK) properties [1].

Summary of Experimental Data and Modeling

The table below summarizes the key preclinical pharmacokinetic findings for NU7026, which informed the development of this compound.

Parameter NU7026 (Value) NU7107 (vs. NU7026) Experimental Details
In Vitro IC₅₀ (DNA-PK) 0.23 μM Information missing Assayed using DNA-PK enzyme; specificity noted over related kinases [1].
In Vitro Radiosensitisation Significant effect with 10 μM for 4h + 3Gy radiation Information missing CH1 human ovarian carcinoma cells; clonogenic survival assay [1].
Plasma Clearance 0.108 L/h (rapid) ~4x slower Mouse, i.v. administration at 5 mg/kg; largely attributed to metabolism [1].
Bioavailability i.p.: 20%; p.o.: 15% (at 20 mg/kg) Information missing Mouse; formulated in 10% DMSO, 5% Tween 20 in saline [1].
Major Elimination Route Multiple hydroxylations; glucuronide conjugation Information missing Metabolites identified in plasma and urine [1].
Proposed Dosing (NU7026) 100 mg/kg, 4 times per day (i.p.) Information missing Based on PK simulations to achieve exposure for in vivo radiosensitisation [1].

Proposed Pharmacokinetic Modeling Workflow

Based on general principles of PK/PD modeling, the following workflow can be applied to compounds like this compound. The diagram below outlines the key stages from data collection through to model application.

NU7107_PK_Workflow cluster_data Data Inputs cluster_model Model Development & Selection cluster_app Model Application Start Start: Preclinical Data Collection PK_Data Plasma Concentration vs. Time Profiles Start->PK_Data PD_Data Radiosensitisation Effect Data (Clonogenic Assay) Start->PD_Data Metab_Data Metabolite Identification (LC-MS/MS) Start->Metab_Data Model_Struct Define Model Structure (e.g., Compartmental) PK_Data->Model_Struct PD_Data->Model_Struct Metab_Data->Model_Struct Param_Est Estimate PK/PD Parameters (Clearance, EC₅₀, etc.) Model_Struct->Param_Est Model_Eval Evaluate Model Fit (χ² minimization, R²) Model_Eval->Model_Struct If Fit Poor Simul Simulate Dosing Regimens & Predict Human Dose Model_Eval->Simul If Fit Acceptable Param_Est->Model_Eval End End: Translation to Human Trials Simul->End Inform Clinical Study Design

Detailed Experimental Protocols

In Vitro Radiosensitisation Clonogenic Assay

This protocol determines the minimum concentration and exposure time of this compound required to radiosensitise cancer cells [1].

  • Cell Line: CH1 human ovarian carcinoma cells.
  • Culture Conditions: Monolayers in DMEM supplemented with 10% heat-inactivated fetal calf serum, 2 mM L-glutamine, non-essential amino acids, and 0.5 μg/ml hydrocortisone, maintained in 6.5% CO₂ at 37°C.
  • Drug Treatment: Expose cells to 10 μM NU7026 (or equivalent concentration of this compound) or DMSO vehicle control (0.5% final concentration) for 24 hours.
  • Radiation: Irradiate cells with a cobalt-60 (⁶⁰Co) source at doses of 2, 3, or 4 Gy at specified time points (e.g., 2, 4, 6, 24h) after drug addition.
  • Washout: Aspirate drug-containing medium and rinse with 10 mM PBS at the designated time points post-irradiation.
  • Clonogenic Growth: Re-feed cells with drug-free medium and incubate for ~9 days until colonies are visible.
  • Data Analysis: Count cell colonies (typically >50 cells) and express survival as a percentage of non-treated controls. Compare survival fractions across treatment groups to determine radiosensitisation effect.
Preclinical Pharmacokinetic and Metabolism Study

This protocol characterizes the absorption, distribution, and elimination of this compound in a mouse model [1].

  • Animals: Female BALB/c mice.
  • Test Compound Formulation:
    • For i.v. (5 mg/kg): 10% ethanol, 25% PEG 200, 5% Tween 20 in saline.
    • For i.p. and p.o. (20 mg/kg): 10% DMSO, 5% Tween 20 in saline.
  • Dosing and Sampling: Administer compound to groups of mice (n=3 per time point). Collect blood via cardiac puncture under transient halothane anaesthesia at time points from 5 minutes to 24 hours post-dose. Centrifuge blood to obtain plasma.
  • Bioanalysis: Quantify this compound and potential metabolites in plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Metabolite Identification: Use transitions and LC retention times to identify major oxidative metabolites and conjugates.

Application Notes for Researchers

  • Lead Optimization Strategy: The development of this compound from NU7026 is a classic example of mitigating metabolic liability through strategic structural modification (methylation), which successfully reduced plasma clearance [1].
  • Integrating PK and PD: Effective translational PK/PD modeling requires robust in vitro efficacy data (like the clonogenic assay) to establish a target exposure, which can then be used to simulate achievable in vivo dosing regimens [1] [2].
  • Model-Informed Drug Development (MIDD): As shown in the workflow, even with limited data for a prototype, pharmacokinetic modeling and simulation are powerful tools for predicting human efficacious doses and informing clinical study design, saving time and resources [3] [2].

References

DNA-PK Inhibition Assay: Application Notes and Protocols for NU-7107 and Analogs

Author: Smolecule Technical Support Team. Date: February 2026

DNA-dependent protein kinase (DNA-PK) is a critical therapeutic target for cancer treatment and for improving the precision of genome editing techniques. This document provides detailed application notes and protocols for assessing the inhibitory activity of small molecules like NU-7107 against DNA-PK.

DNA-PK Biology and Therapeutic Relevance

DNA-PK is a nuclear serine/threonine kinase and a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. It comprises a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which binds DNA ends. Upon binding to DSBs, DNA-PKcs is activated and phosphorylates various substrates, initiating repair.

Inhibiting DNA-PK sensitizes cancer cells to DNA-damaging therapies, such as ionizing radiation and certain chemotherapeutic agents, by compromising their ability to repair lethal DSBs [1]. More recently, DNA-PK inhibitors have been used to enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR), favoring precise gene edits over error-prone repair pathways [2].

DNA-PK Inhibitors: Key Compounds and Properties

This compound is a structural analog of the well-characterized DNA-PK inhibitor NU7026. The table below summarizes key properties of this compound and related inhibitors for which more published data is available.

Table 1: Key DNA-PK Inhibitors and Their Properties

Compound Reported IC₅₀ for DNA-PK Selectivity Notes Key Applications in Research
This compound Information limited Structural analog of NU7026 (methylated at C-2 and C-6 of the morpholine ring) [3] Used in preclinical studies to understand metabolism and pharmacokinetics of the NU70xx series [3]
NU7026 0.23 µM [3] ~56-fold selective over PI3K; >430-fold selective over ATM/ATR [3] Prototype compound; used in in vitro radiosensitization and pharmacokinetic studies [3] [4]
NU7441 Potent inhibitor (specific value in table not provided) Selective DNA-PK inhibitor [5] [2] Widely used to sensitize cells to radiation and to improve CRISPR/Cas9 HDR efficiency [5] [2]
AZD7648 Potent inhibitor (specific value in table not provided) Highly potent and selective inhibitor [2] Recent compound showing significant enhancement of precise gene editing with lower cytotoxicity [2]

Note: The specific IC₅₀ value for this compound against DNA-PK was not available in the consulted literature. Its primary documented use is as a tool compound in metabolism studies.

DNA-PK Signaling and Inhibitor Mechanism

The following diagram illustrates the role of DNA-PK in DNA repair and how its inhibition leads to sensitization to DNA-damaging agents.

G cluster_legend Diagram Legend Process Process Inhibitor This compound / NU7026 (DNA-PK Inhibitor) DNA_PKcs DNA-PKcs Recruitment & Activation Inhibitor->DNA_PKcs  Inhibits Blocked_Repair Impaired DSB Repair Inhibitor->Blocked_Repair Outcome Outcome DSB Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer DSB->Ku Ku->DNA_PKcs NHEJ NHEJ Repair (Accurate/Error-Prone) DNA_PKcs->NHEJ Survival Cell Survival & Proliferation NHEJ->Survival Sensitization Cell Sensitization to IR/Chemotherapy Blocked_Repair->Sensitization

Diagram 1: DNA-PK's role in the NHEJ pathway and the mechanism of its inhibitors. Inhibition leads to the failure of DSB repair, sensitizing cells to DNA-damaging agents like ionizing radiation (IR).

Experimental Protocols for DNA-PK Inhibition

In Vitro Radiosensitization Clonogenic Assay

This protocol, adapted from preclinical studies on NU7026, is used to determine if DNA-PK inhibition enhances cell killing by radiation [3].

Workflow Diagram:

G Seed Seed cells in dishes (e.g., 1000 cells/dish) Attach Allow cells to attach overnight Seed->Attach Treat Add compound (e.g., NU7026) & Control (DMSO) Attach->Treat Irradiate Irradiate cells (e.g., with ²³⁷Cs source) Treat->Irradiate Wash Wash off compound after defined exposure (e.g., 4-24h) Irradiate->Wash Incubate Incubate in drug-free medium until colonies form (e.g., 9 days) Wash->Incubate Analyze Fix, stain, and count colonies Incubate->Analyze Calculate Calculate surviving fraction Analyze->Calculate

Diagram 2: Workflow for the clonogenic survival assay to measure radiosensitization.

Detailed Procedure:

  • Cell Seeding: Seed appropriate cells (e.g., CH1 human ovarian carcinoma cells or other relevant cancer cell lines) at a low density (e.g., 1000 cells per dish) in triplicate for each experimental group. Allow cells to attach overnight [3].
  • Drug Treatment: Add the DNA-PK inhibitor (e.g., NU7026 at 10 µM) or vehicle control (e.g., DMSO at a final concentration of 0.5%) to the culture medium for a defined period (e.g., 24 hours) [3].
  • Irradiation: Expose cells to a single dose of ionizing radiation (e.g., 2-4 Gy) from a source such as Cobalt-60 (⁶⁰Co). Include controls for "drug only" and "radiation only" [3].
  • Post-Treatment: After a predetermined exposure time (e.g., 4 hours post-irradiation, based on findings with NU7026 [3]), aspirate the medium, rinse the cells with PBS, and add fresh, drug-free medium.
  • Colony Formation: Incubate the cells for a period sufficient for colony formation (e.g., 9 days for cells with a ~16-hour doubling time) without disturbing the dishes [3].
  • Analysis: Fix and stain the colonies (e.g., with crystal violet). Count colonies (typically defined as aggregates of >50 cells). Calculate the surviving fraction for each treatment condition relative to the non-treated control.
Protocol for Enhancing CRISPR/Cas9 Genome Editing

This protocol uses DNA-PK inhibitors to improve the efficiency of precise gene editing by shifting the DNA repair balance from NHEJ to HDR [2].

Key Steps:

  • Cell Preparation: Seed the cells that will be transfected (e.g., HEK293 or other cell lines amenable to CRISPR editing).
  • Transfection:
    • Co-transfect cells with your CRISPR/Cas9 components (e.g., plasmids expressing Cas9 and sgRNA) along with your HDR donor template.
    • Optional: Use a stable cell line with an integrated reporter (e.g., Traffic Light Reporter) to easily quantify HDR vs. NHEJ outcomes [2].
  • Inhibitor Treatment: Add the DNA-PK inhibitor (e.g., AZD7648 or NU7441) to the culture medium shortly after transfection. The treatment duration and concentration should be optimized (e.g., 24-48 hours treatment).
  • Analysis: After a suitable recovery period, analyze editing outcomes. This can be done by:
    • Flow cytometry if using a fluorescent reporter system [2].
    • Next-generation sequencing (NGS) of the target locus to quantify the percentage of HDR, NHEJ, and other indel events. Methods like KI-Seq can be employed for detailed analysis [2].

Critical Considerations for Experimental Design

  • Metabolic Instability: Early DNA-PK inhibitors like NU7026 show rapid plasma clearance in mice due to extensive metabolism, particularly hydroxylation of the morpholine ring [3]. This should be considered when designing in vivo studies, as it may necessitate frequent dosing.
  • Combination Strategies: Recent evidence suggests that simultaneously inhibiting DNA-PK and DNA polymerase theta (Polθ) can further improve the efficiency and precision of CRISPR HDR by blocking both NHEJ and the alternative end-joining (alt-EJ) pathways, a strategy termed "2iHDR" [2].
  • Cytosolic Function: Be aware that DNA-PK also has cytoplasmic roles, including acting as a DNA sensor to initiate innate immune responses [6] and regulating proteins like vimentin, which impacts cell adhesion and migration [4]. These non-canonical functions could influence experimental outcomes in complex biological systems.

I hope these detailed notes and protocols provide a robust starting point for your research. Should you require further specifics on a particular assay type, feel free to ask!

References

Comprehensive Application Notes and Protocols: NU-7107 Morpholine Ring Oxidation in Drug Metabolism Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

The morpholine ring represents a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic properties and biological activity. NU-7107 (2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one) is a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026, specifically designed with methyl substitutions at the C-2 and C-6 positions of the morpholine ring to address metabolic instability issues observed with the parent compound [1] [2]. Understanding the oxidation patterns of the morpholine ring in this compound is essential for optimizing the pharmacokinetic profiles of drug candidates containing this heterocycle, ultimately enhancing their metabolic stability and therapeutic potential.

The strategic development of this compound emerged from metabolic studies of NU7026, which demonstrated that the morpholine ring undergoes extensive multiple hydroxylations, particularly at the C-2 position, leading to rapid plasma clearance and limited oral bioavailability [1] [2]. The incorporation of methyl groups at the metabolically vulnerable positions of the morpholine ring represents a rational drug design approach to block predominant oxidation sites and improve the drug-like properties of this chemical series. These modifications resulted in a four-fold reduction in plasma clearance compared to NU7026, highlighting the profound impact of targeted structural changes on metabolic stability [2].

Metabolic Pathways and Mechanisms

Fundamental Oxidation Mechanisms

The morpholine ring undergoes complex oxidative metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Quantum chemical studies have revealed that morpholine oxidation proceeds through a hydrogen atom abstraction and rebound mechanism involving two distinct electronic states (doublet and quartet) [3]. In the low spin state, the reaction occurs concertedly without a distinct rebound step, while in the quartet state, the reaction follows a stepwise pathway. The presence of the nitrogen atom in the morpholine heterocycle significantly facilitates the initial hydrogen abstraction, making this ring particularly susceptible to enzymatic oxidation.

A critical aspect of morpholine metabolism involves subsequent transformations following initial hydroxylation. The hydroxylated product undergoes intramolecular hydrogen atom transfer from the hydroxy group to the nitrogen, ultimately leading to cleavage of the C-N bond and formation of 2-(2-aminoethoxy) acetaldehyde [3]. This bond cleavage step has been identified as the rate-determining step in morpholine oxidation, with computational studies indicating that the assistance of explicit water molecules can lower the energy barrier for this process in enzymatic environments. These fundamental mechanisms provide the theoretical foundation for understanding the metabolic fate of morpholine-containing compounds like this compound.

Enzymatic Systems Involved

Specific CYP isoforms play distinct roles in morpholine ring oxidation. Studies on the novel anxiolytic and anticonvulsant compound AWD 131-138, which also contains a morpholine ring, demonstrated that its oxidation is specifically catalyzed by CYP1A1 and CYP1A2 isoforms [4]. This isoform specificity is particularly relevant for drug design, as it allows researchers to predict potential drug-drug interactions and interindividual variability in metabolism based on CYP1A expression patterns, which can be influenced by genetic polymorphisms, environmental factors, and concomitant medications.

Table: Cytochrome P450 Isoforms Involved in Morpholine Ring Oxidation

CYP Isoform Role in Morpholine Oxidation Representative Substrates
CYP1A1 Primary catalyst for morpholine ring oxidation AWD 131-138, polycyclic aromatic hydrocarbons
CYP1A2 Significant contributor to morpholine metabolism Caffeine, phenacetin, tacrine
Other CYP isoforms Potential minor contributions Substrate-dependent involvement

The metabolic stability achieved through structural modifications in this compound demonstrates the successful application of metabolic principles in drug design. By understanding the specific enzymes involved in morpholine ring oxidation, medicinal chemists can better predict metabolic soft spots and implement targeted structural changes to improve the pharmacokinetic profiles of drug candidates.

Experimental Data Summary

Pharmacokinetic Parameters

Comparative pharmacokinetic studies between NU7026 and this compound have revealed significant improvements in key parameters following structural modification of the morpholine ring. Following intravenous administration in mice at 5 mg kg⁻¹, NU7026 exhibited rapid plasma clearance of 0.108 L h⁻¹, largely attributed to extensive metabolism [2]. In contrast, NU7107 demonstrated a four-fold slower plasma clearance rate, directly attributable to the methyl substitutions at the C-2 and C-6 positions of the morpholine ring that hinder oxidative metabolism [1] [2]. This substantial reduction in clearance represents a significant improvement in the pharmacokinetic profile, potentially allowing for less frequent dosing and improved exposure in target tissues.

Bioavailability studies further highlight the advantages of the structural modifications in this compound. NU7026 showed limited absolute bioavailability following intraperitoneal (20%) and oral (15%) administration at 20 mg kg⁻¹, consistent with significant first-pass metabolism [2]. While specific bioavailability data for this compound is not provided in the available literature, the markedly reduced clearance suggests improved bioavailability potential for this analog. These pharmacokinetic improvements are particularly valuable for DNA-PK inhibitors, which often require sustained target coverage for effective radiosensitization in combination cancer therapies.

Table: Comparative Pharmacokinetic Parameters of NU7026 and NU7107

Parameter NU7026 NU7107 Interpretation
Plasma Clearance 0.108 L h⁻¹ 4-fold slower than NU7026 Reduced metabolism due to methyl substitution
IV Dose 5 mg kg⁻¹ Not specified Benchmark for comparison
Primary Metabolic Modification Multiple hydroxylations Hindered oxidation Methyl groups block vulnerable positions
Major Oxidation Site C-2 of morpholine ring Not specified Rational design target
Oxidative Metabolism Results

Metabolism studies of NU7026 provided critical insights that guided the design of this compound. Investigation of NU7026 metabolism profiles in plasma and urine indicated that the compound undergoes multiple hydroxylations, with a glucuronide conjugate of a bis-hydroxylated metabolite representing the major excretion product in urine [1]. Identification of the C-2 position of the morpholine ring as the major oxidation site was confirmed through comparative studies with structurally modified analogs, highlighting this position as particularly vulnerable to oxidative metabolism [2].

The strategic incorporation of methyl groups at the C-2 and C-6 positions of the morpholine ring in this compound successfully hindered these metabolic soft spots, resulting in significantly enhanced metabolic stability. This structural optimization approach exemplifies the rational design strategy to mitigate rapid metabolism while maintaining target engagement. For researchers working with morpholine-containing compounds, these findings highlight the importance of identifying major oxidation sites and implementing targeted structural modifications to improve metabolic stability.

Experimental Protocols

In Vitro Metabolic Stability Assay

Purpose: To evaluate the metabolic stability of this compound and identify its major metabolites in liver microsomal systems.

Materials and Reagents:

  • Test compounds: this compound and NU7026 (as reference)
  • Liver microsomes (human and relevant species) from commercial sources
  • NADPH-regenerating system: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U mL⁻¹ glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride
  • Potassium phosphate buffer (0.1 M, pH 7.4)
  • Termination reagent: Acetonitrile with internal standard
  • LC-MS/MS system with appropriate analytical column

Procedure:

  • Prepare incubation mixtures containing 0.5 mg mL⁻¹ liver microsomes and test compound (1 μM) in potassium phosphate buffer.
  • Pre-incubate mixtures for 5 minutes at 37°C with gentle shaking.
  • Initiate reactions by adding NADPH-regenerating system (final volume: 0.5 mL).
  • At predetermined time points (0, 5, 15, 30, 45, 60 minutes), remove 50 μL aliquots and mix with termination reagent.
  • Centrifuge samples at 14,000 × g for 10 minutes to precipitate proteins.
  • Analyze supernatants by LC-MS/MS using multiple reaction monitoring (MRM) transitions specific to parent compounds and potential metabolites.
  • Quantify remaining parent compound using calibration curves and calculate half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) values.

Data Analysis:

  • Plot natural logarithm of percentage parent remaining versus incubation time.
  • Determine elimination rate constant (k) from slope of linear regression.
  • Calculate t₁/₂ using equation: t₁/₂ = 0.693/k
  • Compute CLᵢₙₜ using well-stirred model: CLᵢₙₜ = (0.693/t₁/₂) × (mL incubation/mg microsomes) × (mg microsomes/g liver) × (g liver/kg body weight)
CYP Reaction Phenotyping

Purpose: To identify specific cytochrome P450 enzymes responsible for this compound morpholine ring oxidation.

Materials and Reagents:

  • Individual cDNA-expressed CYP enzymes (CYP1A1, 1A2, 2C9, 2C19, 2D6, 3A4)
  • Selective chemical inhibitors: furafylline (CYP1A2), sulfaphenazole (CYP2C9), tranylcypromine (CYP2C19), quinidine (CYP2D6), ketoconazole (CYP3A4)
  • Antibodies for specific CYP inhibition
  • Other reagents as described in Protocol 4.1

Procedure:

  • Incubate this compound (1 μM) with individual cDNA-expressed CYP enzymes (10 pmol) in the presence of NADPH-regenerating system for 30 minutes at 37°C.
  • For chemical inhibition studies, pre-incubate human liver microsomes with selective inhibitors for 5 minutes before adding substrate.
  • For immunoinhibition, pre-incubate human liver microsomes with inhibitory antibodies for 15 minutes on ice.
  • Terminate reactions and process samples as described in Protocol 4.1, steps 5-6.
  • Monitor formation of specific oxidative metabolites via characteristic MRM transitions.

Data Analysis:

  • Calculate metabolite formation rates for each CYP enzyme.
  • Determine relative activity factor for each CYP to account for differential expression.
  • Identify primary enzymes involved in morpholine ring oxidation based on highest metabolic activity.
  • Confirm contribution using chemical inhibition and immunoinhibition data.

G Figure 1. Experimental Workflow for Metabolic Stability Assessment LiverMicrosomes Liver Microsomes (0.5 mg/mL) IncubationMixture Incubation Mixture (5 min pre-incubation at 37°C) LiverMicrosomes->IncubationMixture TestCompound Test Compound (1 µM) TestCompound->IncubationMixture NADPH NADPH-Regenerating System NADPH->IncubationMixture PhosphateBuffer Potassium Phosphate Buffer (0.1 M, pH 7.4) PhosphateBuffer->IncubationMixture TimePoints Aliquot Collection (0, 5, 15, 30, 45, 60 min) IncubationMixture->TimePoints Termination Reaction Termination (ACN with Internal Standard) TimePoints->Termination Centrifugation Centrifugation (14,000 × g, 10 min) Termination->Centrifugation LCMSAnalysis LC-MS/MS Analysis (MRM Monitoring) Centrifugation->LCMSAnalysis DataProcessing Data Processing LCMSAnalysis->DataProcessing ParentRemaining Parent Compound Remaining DataProcessing->ParentRemaining MetaboliteID Metabolite Identification DataProcessing->MetaboliteID PKParams PK Parameter Calculation DataProcessing->PKParams

Analytical Method for Quantification

Purpose: To provide precise quantification of this compound and its metabolites in biological matrices.

LC-MS/MS Conditions:

  • Chromatography system: LC system with zwitterionic ABZ+ column (50 × 4.6 mm, 5 μm)
  • Mobile phase: A: 0.1% formic acid in water, B: methanol
  • Gradient program: 20% B to 100% B over 3 minutes, hold for 4 minutes
  • Flow rate: 0.6 mL min⁻¹
  • Injection volume: 10 μL
  • Mass spectrometer: Triple quadrupole with electrospray ionization (ESI+)
  • Ionization parameters: Capillary temperature: 280°C, voltage: 4.5 kV
  • MRM transitions: Optimized for parent compound and predicted metabolites

Sample Preparation:

  • Thaw biological samples (plasma, urine, microsomal incubations) on ice.
  • Aliquot 100 μL sample and add 300 μL of ice-cold acetonitrile with internal standard.
  • Vortex vigorously for 1 minute, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Transfer supernatant to autosampler vials for analysis.

Validation Parameters:

  • Establish linearity over expected concentration range (r² > 0.99)
  • Determine accuracy (85-115%) and precision (<15% RSD)
  • Evaluate matrix effects and extraction recovery
  • Assess stability under processing and storage conditions

Applications in Research

DNA-PK Inhibition and Radiosensitization

This compound was developed specifically as a DNA-dependent protein kinase (DNA-PK) inhibitor to enhance the efficacy of radiation therapy in cancer treatment. DNA-PK plays a critical role in the non-homologous end joining pathway of DNA double-strand break repair, and its inhibition prevents efficient repair of radiation-induced DNA damage, leading to increased cancer cell sensitivity to radiation [2]. The improved metabolic stability of this compound compared to NU7026 enables more sustained target inhibition, potentially translating to enhanced radiosensitization in vivo.

Pharmacokinetic simulations based on the metabolic profile of NU7026 predicted that the parent compound would require administration four times per day at 100 mg kg⁻¹ intraperitoneally to maintain drug exposure necessary for radiosensitization [1] [2]. The enhanced metabolic stability of this compound addresses this limitation, potentially allowing for less frequent dosing while maintaining effective target coverage. This application highlights the critical importance of understanding and optimizing morpholine ring oxidation in the development of effective molecular targeted therapies for cancer treatment.

Rational Drug Design Applications

The structural evolution from NU7026 to this compound exemplifies the rational design approach to addressing metabolic liabilities while maintaining target engagement. The strategic methyl substitutions at C-2 and C-6 of the morpholine ring directly block the identified major oxidation sites, dramatically reducing clearance without compromising the compound's interaction with the DNA-PK target [2]. This case study provides a valuable blueprint for medicinal chemists working with morpholine-containing compounds across therapeutic areas.

The principles demonstrated in the optimization of this compound can be applied to other drug discovery programs incorporating morpholine rings or similar heterocycles. Key considerations include:

  • Identification of metabolic soft spots through comprehensive metabolite profiling
  • Strategic incorporation of steric hindrance at vulnerable positions
  • Maintenance of key pharmacophore elements for target binding
  • Balancing metabolic stability with other pharmaceutical properties

This approach has broad applicability beyond DNA-PK inhibitors, extending to any therapeutic area where morpholine-containing compounds show promise but face metabolic challenges.

G Figure 2. Rational Design Pathway from NU7026 to NU7107 NU7026 NU7026 Unsubstituted Morpholine Metabolism Rapid Hepatic Metabolism Multiple Hydroxylations NU7026->Metabolism HighClearance High Plasma Clearance (0.108 L h⁻¹) Metabolism->HighClearance LimitedBA Limited Bioavailability (IP: 20%, PO: 15%) Metabolism->LimitedBA RationalDesign Rational Drug Design Methyl Substitution at C-2, C-6 HighClearance->RationalDesign Identified Liability LimitedBA->RationalDesign Identified Liability NU7107 NU7107 2,6-Dimethyl Morpholine RationalDesign->NU7107 ReducedMetabolism Reduced Metabolism Blocked Oxidation Sites NU7107->ReducedMetabolism ImprovedPK Improved PK Profile 4-Fold Slower Clearance ReducedMetabolism->ImprovedPK DNAPKInhibition Sustained DNA-PK Inhibition ImprovedPK->DNAPKInhibition Radiosensitization Enhanced Radiosensitization DNAPKInhibition->Radiosensitization

Conclusion and Future Perspectives

The comprehensive study of this compound morpholine ring oxidation provides valuable insights for researchers investigating the metabolism of morpholine-containing compounds. The experimental data demonstrates that strategic methyl substitution at vulnerable positions of the morpholine ring significantly enhances metabolic stability, as evidenced by the four-fold reduction in plasma clearance compared to the unsubstituted analog. The detailed protocols presented enable systematic evaluation of morpholine metabolism, identification of specific CYP enzymes involved, and precise quantification of parent compound and metabolites.

Future research directions should explore additional structural modifications beyond methyl substitution that could further optimize metabolic stability while maintaining favorable physicochemical properties. Investigation of the potential bioactivation of morpholine-containing compounds and associated safety implications represents another important area of research. Additionally, extending these metabolic principles to other privileged heterocycles in drug design could yield broader benefits across medicinal chemistry programs. The continued application of these rational design approaches, coupled with robust metabolic assessment protocols, will accelerate the development of optimized drug candidates with improved pharmacokinetic profiles.

References

Comprehensive Application Notes and Protocols for Glucuronide Conjugate Analysis in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glucuronide Conjugates

Glucuronidation represents a critical metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, facilitating the conjugation of glucuronic acid to compounds containing functional groups such as hydroxyl, carboxyl, amino, and sulfhydryl moieties [1]. This biotransformation process significantly enhances water solubility of parent compounds, promoting their efficient excretion through renal or biliary routes [1] [2]. For drug development compounds like NU-7107, characterization of glucuronide metabolites is essential for understanding metabolic stability, toxicity profiles, and pharmacokinetic properties.

Glucuronide conjugates have recently gained importance beyond traditional metabolic fate, emerging as promising tools in targeted therapeutic strategies including antibody-drug conjugates and nanomedicine applications [2]. These approaches leverage the unique properties of glucuronides to improve pharmacokinetics and enable localized activation of potent drugs at target sites while minimizing systemic toxicity [2].

Analytical Strategies for Glucuronide Conjugates

Direct vs. Indirect Analysis

Analytical approaches for glucuronide conjugates fall into two primary categories: indirect methods that involve hydrolysis back to the aglycone parent compound, and direct methods that measure the intact conjugate [3].

  • Indirect Analysis: Traditional approaches utilize enzymatic hydrolysis with β-glucuronidase followed by quantification of the liberated aglycone. These methods suffer from several limitations, including incomplete hydrolysis due to competitive enzyme inhibition, structural resistance to cleavage at certain positions, and potential analyte conversion by enzyme preparation contaminants [3].

  • Direct Analysis: Advanced techniques now enable direct detection and quantification of intact glucuronides, overcoming limitations associated with hydrolysis procedures. These methods provide unambiguous characterization of specific glucuronide isomers and avoid artifacts introduced during sample processing [3].

Comprehensive Workflow

The following diagram illustrates the integrated analytical workflow for glucuronide conjugate analysis, incorporating both direct and indirect approaches:

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Pathways cluster_detection Detection & Quantification Start Biological Sample (Plasma, Urine, Bile) SP1 Protein Precipitation Start->SP1 SP2 Solid-Phase Extraction SP1->SP2 SP3 PBA Extraction for Phenolic Glucuronides SP2->SP3 Direct Direct Analysis (Intact Glucuronides) SP3->Direct Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) SP3->Hydrolysis LCMS LC-MS/MS Analysis Direct->LCMS NMR NMR Characterization Direct->NMR Hydrolysis->LCMS Results Data Analysis & Reporting LCMS->Results NMR->Results

Figure 1: Comprehensive workflow for glucuronide conjugate analysis in biological matrices, highlighting parallel direct and indirect analytical pathways.

Experimental Protocols

Sample Preparation Techniques
3.1.1 Solid-Phase Extraction (SPE) for Glucuronides

Purpose: Selective extraction of glucuronide conjugates from biological matrices while removing interfering compounds.

Materials:

  • PBA (phenylboronic acid) cartridges (100-600 mg depending on application)
  • 100 mmol/L glycine buffers (pH 8.5 and pH 5.0)
  • Methanol with 1% HCl (90:10 v/v)
  • Biological samples (plasma, urine, bile)

Procedure:

  • Condition PBA cartridge with 5 mL of pH 10 glycine buffer (100 mmol/L)
  • Equilibrate with 5 mL of pH 5 glycine buffer (100 mmol/L)
  • Mix 500 μL biological sample with 1.5 mL of 100 mmol/L glycine buffer (pH 8.5)
  • Apply sample mixture to conditioned PBA cartridge
  • Wash with appropriate buffer to remove interferents
  • Elute retained glucuronides with 5 mL of methanol-1% HCl (90:10 v/v)
  • Evaporate eluent under nitrogen stream and reconstitute in mobile phase

Note: Extraction efficiency varies significantly with glucuronide structure, with phenolphthalein glucuronide showing excellent recovery while p-nitrophenol glucuronide and α-naphthylglucuronide demonstrate poorer retention (20% and 50% respectively with 500 mg PBA cartridges) [2].

3.1.2 Enzymatic Hydrolysis Protocol

Purpose: Liberation of aglycone from glucuronide conjugates for indirect quantification.

Materials:

  • β-Glucuronidase enzyme (various sources)
  • Buffer appropriate for enzyme source (pH optimized)
  • Biological sample (plasma, urine, bile)

Procedure:

  • Aliquot biological sample (50-100 μL)
  • Add appropriate buffer to maintain optimal pH conditions
  • Add β-Glucuronidase enzyme (1-20 units per μL of sample)
  • Incubate at 37°C for 1-16 hours (duration depends on substrate and enzyme source)
  • Terminate reaction by heating or adding organic solvent
  • Analyze liberated aglycone by appropriate chromatographic method

Critical Considerations:

  • Enzyme source significantly impacts hydrolysis efficiency for different glucuronide classes
  • Patella vulgata enzyme is particularly effective for opioid glucuronides
  • Helix pomatia and E. coli enzymes show superior performance with steroid glucuronides
  • E. coli-derived β-glucuronidase is essentially free of sulfatase activity, while molluskan sources contain both activities [1]
Direct LC-MS/MS Analysis of Intact Glucuronides

Purpose: Direct detection and quantification of intact glucuronide conjugates without hydrolysis.

Materials:

  • HPLC system with binary pump and autosampler
  • Triple quadrupole mass spectrometer with H-ESI source
  • Accucore Biphenyl column (100 × 2.1 mm I.D., 2.6 μm) or equivalent
  • 0.1% formic acid in water (Mobile Phase A)
  • 0.1% formic acid in methanol (Mobile Phase B)

Chromatographic Conditions:

  • Flow rate: 0.5 mL/min
  • Injection volume: 1 μL
  • Column temperature: 40°C
  • Gradient program:
    • 0-0.2 min: 0% B
    • 0.2-2.5 min: 0-99% B
    • 2.5-3.5 min: 99% B
    • 3.5-4.0 min: 99-0% B
    • 4.0-7.5 min: 0% B (equilibration)

Mass Spectrometric Parameters:

  • Ionization mode: Positive and negative H-ESI
  • Sheath gas pressure: 40-50 arb
  • Aux gas pressure: 10-15 arb
  • Sweep gas pressure: 1-2 arb
  • Spray voltage: 3500 V (positive), 2500 V (negative)
  • Capillary temperature: 325°C
  • Vaporizer temperature: 350°C

Validation Parameters:

  • Calibration curves: 0.1-1000 ng/mL (r² > 0.98)
  • LLOQ: S/N = 9 (typically 0.098-48.75 ng/mL)
  • Three MRM transitions per analyte for enhanced specificity [4]
NMR Spectroscopy for Acyl Glucuronide Stability

Purpose: Determination of degradation pathways and kinetics for acyl glucuronides.

Materials:

  • NMR spectrometer
  • Acyl glucuronide standards (synthesized or isolated from biological matrices)
  • Appropriate deuterated solvent (DMSO-d6, CD3OD, or D2O)

Procedure:

  • Prepare glucuronide sample in appropriate deuterated solvent
  • Acquire ¹H NMR spectra at physiological temperature (37°C)
  • Monitor disappearance of anomeric resonance (O-1-acyl glucuronide) over time
  • Track formation of migration products and hydrolysis products
  • Calculate degradation half-lives from resonance intensity decay

Data Analysis:

  • Degradation half-lives are calculated from the disappearance of the anomeric proton resonance
  • Two degradation pathways are characterized:
    • Acyl migration: Formation of positional and stereoisomers
    • Hydrolytic cleavage: Regeneration of parent aglycone
  • NMR enables rank-ordering of discovery compounds based on conjugate reactivity [5]

Data Analysis and Interpretation

Enzyme Sources and Their Applications

Table 1: Comparison of β-Glucuronidase enzyme sources for glucuronide hydrolysis

Enzyme Source Optimal pH Sulfatase Activity Specialty Applications Key Characteristics
E. coli 6.0-7.0 Essentially none Estrogen conjugates, androsterone, 17-hydroxycorticosteroids, estriol High hydrolytic activity, retains activity during hydrolysis, tetrameric (~290 kDa)
Bovine Liver 4.4 (both activities) <0.5% General applications 290 kDa protein, minimal sulfatase contamination
Patella vulgata Varies by substrate Significant Opioid glucuronides Superior hydrolysis of opioid glucuronides
Helix pomatia Varies by substrate Significant Steroid glucuronides Effective for steroid conjugates
Mass Spectrometry Parameters for Glucuronide Analysis

Table 2: Representative LC-MS/MS parameters for glucuronide conjugate analysis

Analyte Category Ionization Mode Representative MRM Transitions Collision Energy (eV) Retention Time (min)
Morphine-3-glucuronide ESI+ 462→286, 462→201, 462→165 25-35 Compound-dependent
Codeine-6-glucuronide ESI+ 476→300, 476→215, 476→179 25-35 Compound-dependent
Acetaminophen glucuronide ESI- 326→150, 326→113, 326→85 20-30 Compound-dependent
THC-COOH-glucuronide ESI- 519→343, 519→299, 519→271 25-40 Compound-dependent
Acyl glucuronides ESI+ or ESI- Compound-specific 20-35 Compound-dependent

Troubleshooting and Technical Considerations

Acyl Glucuronide Stability Assessment

Reactive acyl glucuronides pose potential toxicity concerns due to their ability to form covalent adducts with proteins [5]. The reactivity arises from migration of the aglycone along the glucuronic acid ring, leading to positional and stereoisomers under physiological conditions [5]. NMR-based kinetic assessment provides critical data for rank-ordering discovery compounds based on the potential reactivity of their acyl glucuronide conjugates [5].

Source-Specific Enzyme Considerations

Selection of appropriate β-glucuronidase source is critical for hydrolysis efficiency:

  • Molluskan sources (Helix pomatia, Patella vulgata) contain both β-glucuronidase and sulfatase activities in almost equal amounts, making them suitable for comprehensive conjugate hydrolysis but potentially complicating specific glucuronide analysis [1].

  • E. coli-derived enzyme is essentially free of sulfatase activity, providing selective glucuronide hydrolysis [1].

  • Bovine liver preparations typically contain less than 0.5% sulfatase activity, offering intermediate specificity [1].

Analytical Method Selection Criteria

The decision between direct and indirect glucuronide analysis should consider:

  • Research objectives: Direct analysis is essential for pharmacokinetic studies of individual glucuronide isomers, while indirect methods may suffice for total exposure assessment.

  • Isomer differentiation: Direct methods enable resolution and individual quantification of isomeric glucuronides (e.g., morphine-3-glucuronide vs. morphine-6-glucuronide) [3].

  • Stability concerns: Acyl glucuronides require specialized stability assessment during method development [5].

  • Matrix effects: Biological matrices significantly impact glucuronide stability and extraction efficiency, particularly in wastewater epidemiology applications [4].

Applications in Drug Development

Glucuronide analysis provides critical data throughout the drug development pipeline:

  • Early discovery: Screening for reactive acyl glucuronide formation to mitigate toxicity risks [5].

  • Preclinical development: Comprehensive metabolite profiling and identification across species [1].

  • Clinical development: Pharmacokinetic characterization of parent drug and metabolites [3].

  • Biomarker development: Identification of glucuronide metabolites as diagnostic indicators, exemplified by 27-nor-5β-cholestane-3,7,12,24,25 pentol glucuronide for epithelial ovarian cancer detection [6].

The protocols and methodologies detailed herein provide a robust framework for application to this compound glucuronide conjugate analysis, enabling comprehensive metabolic characterization throughout the drug development process.

References

Pharmacokinetic Insights from Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While direct data on NU-7107 is limited, one study provides a key comparative finding and outlines the general methodology used for such preclinical investigations.

  • Comparison with NU7026: A study investigating the prototype DNA-PK inhibitor NU7026 (a compound closely related to this compound) briefly reported on this compound. It confirmed that the plasma clearance of NU7107 was four-fold slower than that of NU7026 in mice [1] [2]. This improvement was attributed to structural modifications (methylation at the C-2 and C-6 positions of the morpholine ring) that reduced its metabolic oxidation [1].
  • Dosing Regimen for NU7026: For the related compound NU7026, pharmacokinetic simulations predicted that to achieve the drug exposure required for radiosensitization, it would need to be administered four times per day at 100 mg kg⁻¹ via intraperitoneal (i.p.) injection [1] [2]. This intensive schedule was necessary due to NU7026's rapid plasma clearance largely attributed to extensive metabolism [1].

The table below summarizes the analytical method from the NU7026 study, which serves as a reference for how such compounds are typically quantified in biological samples [1].

Table 1: Analytical Method for Quantification (from NU7026 study) [1]

Aspect Description
Technique Liquid chromatography tandem mass spectrometry (LC/MS/MS)
Chromatography Column 50 x 4.6 mm ID, 5 μm zwitterionic ABZ+ column
Mobile Phase Gradient From 20% methanol in 0.1% formic acid to 100% methanol over 3 minutes
Flow Rate 0.6 ml min⁻¹
Detection Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer with electrospray ionisation in positive ion mode

Suggested Experimental Pathways for Protocol Development

Given the lack of direct data, here are suggested approaches to build a protocol for this compound.

  • Extrapolate from NU7026: The dosing schedule for NU7026 (four times daily at 100 mg kg⁻¹, i.p.) can serve as a starting point for experimental design with this compound. Its improved stability might allow for a less frequent dosing schedule.
  • Consult Broader Literature: A focused search on DNA-PK inhibitors like "VX-984" or "M3814" (Nedisertib) may yield published dosing protocols and clinical trial designs that can be conceptually adapted.
  • Establish New Data: Ultimately, determining an optimal dosing schedule for this compound will require new, dedicated preclinical pharmacokinetic and pharmacodynamic studies to establish its own specific parameters.

Ideas for Preliminary Experimental Design

The following workflow outlines a potential process for developing a dosing protocol for this compound based on established preclinical methods.

G Start Start: Protocol Development for this compound PK_Study In Vivo PK Study Start->PK_Study Analyze Analyze PK/PD Data PK_Study->Analyze Info1 Formulate this compound (e.g., in 10% DMSO, 5% Tween 20 in saline) PK_Study->Info1 Info2 Administer i.v., i.p., or p.o. Collect plasma over time (e.g., 0.083-24h) PK_Study->Info2 Simulate Simulate Dosing Schedule Analyze->Simulate Info3 Use LC-MS/MS to measure compound concentration Analyze->Info3 Info4 Determine half-life, clearance, bioavailability Analyze->Info4 Validate In Vivo Validate Schedule Simulate->Validate Info5 Define target exposure based on in vitro radiosensitisation data Simulate->Info5 Info6 Use PK parameters to model regimens (e.g., QD, BID) Simulate->Info6 End Finalized Dosing Protocol Validate->End Info7 Test predicted schedule in relevant tumor model Validate->Info7 Info8 Assess tumor growth inhibition and radiosensitisation effect Validate->Info8

References

NU-7107 rapid plasma clearance reduction

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 & Plasma Clearance Data

The following table consolidates the core quantitative data and design rationale for this compound.

Aspect Details on this compound
Prototype Compound NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one) [1]
Prototype Issue Rapid plasma clearance in mice (0.108 L/h⁻¹ after i.v. 5 mg/kg), largely from extensive metabolism (multiple hydroxylations, major site at morpholine ring C-2) [1].
This compound Design Strategy Structural analogue of NU7026 with methylation at C-2 and C-6 positions of the morpholine ring to block metabolic hot-spots [1].
Experimental Outcome Four-fold slower plasma clearance vs. NU7026 in mice [1].
Implication Blocking metabolically sensitive positions is a valid strategy to reduce clearance and improve pharmacokinetic properties [1].

Troubleshooting Guide & FAQs

This guide addresses common challenges in optimizing compound stability and plasma clearance, based on the strategy exemplified by this compound.

Experimental Design & Compound Optimization
  • FAQ: What is the strategic basis for developing this compound? this compound was rationally designed to improve the poor metabolic stability of its parent compound, NU7026. Identifying the primary sites of metabolism (particularly the C-2 position of the morpholine ring) allowed for targeted structural modification through methylation to block these sites and slow down degradation [1].

  • Troubleshooting Guide: How to approach rapid plasma clearance of a lead compound?

    • Identify Metabolites: First, investigate the in vivo metabolism profiles in plasma and urine. For NU7026, this involved LC/MS/MS analysis, revealing multiple hydroxylated metabolites and a glucuronide conjugate [1].
    • Locate Metabolic Hot-Spots: Confirm the specific molecular sites undergoing oxidation. For NU7026, the C-2 carbon of the morpholine ring was a major site [1].
    • Design Stable Analogues: Synthesize analogues with targeted modifications at the identified hot-spots. Methylation at C-2 and C-6 of the morpholine ring created this compound [1].
    • Perform Comparative PK Studies: Evaluate the new analogue (this compound) alongside the parent compound (NU7026) in vivo. The key metric is a direct comparison of plasma clearance rates [1].
Technical Protocols

This section outlines key methodologies referenced in the source material.

  • Protocol: In Vivo Pharmacokinetic Study in Mice (based on [1])

    • Compound Administration: Administer the test compound intravenously (e.g., 5 mg/kg for NU7026). Use appropriate vehicle solutions (e.g., 10% ethanol, 25% PEG 200, 5% Tween 20 in saline).
    • Sample Collection: Collect blood from groups of mice (e.g., n=3 per time point) at various time intervals (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 6, 24 h) post-administration.
    • Sample Processing: Centrifuge blood to obtain plasma and store samples at -80°C until analysis.
    • Bioanalysis: Quantify compound concentration in plasma using a validated method like LC/MS/MS.
    • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to estimate non-compartmental parameters, with Plasma Clearance being the primary parameter for comparison.
  • Protocol: Analyzing Metabolism Profiles (based on [1])

    • Dosing and Collection: Administer the compound and collect plasma and urine over a defined period (e.g., 24 hours).
    • Sample Preparation: Pre-treat samples appropriately for LC/MS/MS analysis.
    • LC/MS/MS Analysis: Use liquid chromatography tandem mass spectrometry to separate and detect the parent compound and its metabolites. Identifying metabolites involves detecting mass shifts (e.g., +16 for hydroxylation) and characterizing their structures via fragmentation patterns.

Metabolic Stabilization Strategy Diagram

The diagram below visualizes the logical pathway from identifying the metabolic instability problem in NU7026 to the solution implemented in this compound.

G P Problem: NU7026 Rapid Plasma Clearance I Investigation: Metabolite ID & Site P->I  Root Cause  Analysis S Solution: Structural Blocking I->S  Rational  Design R Result: this compound 4x Slower Clearance S->R  In Vivo  Validation

(caption: Fig 1. Logical workflow for reducing rapid plasma clearance through metabolic stabilization.)

References

NU-7107 metabolic stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Core Information on NU-7107

The table below summarizes the key identified data for this compound. This serves as a baseline for understanding the compound.

Property Description
IUPAC Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Number 503465-21-2 [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C (in ethanol) [1]
Primary Activity Potent DNA-dependent protein kinase (DNA-PK) inhibitor; potential anticancer activity [1]

Insights on Metabolic Stability from a Related Compound

A key piece of information comes from a 2005 preclinical study on NU7026, a close structural analogue and prototype of the same chemical series [2]. This study provides a direct strategy used to improve metabolic stability, which is highly relevant to this compound.

  • Problem with NU7026: NU7026 underwent rapid plasma clearance in mice, largely due to extensive metabolism. The primary sites of metabolism were identified as the C-2 and C-6 positions of its morpholine ring [2].
  • Solution Applied for this compound: To address this metabolic liability, the researchers designed this compound with methyl groups at the C-2 and C-6 positions of the morpholine ring. This structural modification was intended to block the site of oxidation and slow down metabolism [2].
  • Result: The strategy was successful. The plasma clearance of this compound was found to be four-fold slower than that of the parent compound, NU7026 [2].

General Workflow for Assessing Metabolic Stability

While a specific protocol for this compound was not found, the standard industry approach for evaluating metabolic stability is outlined in the search results and can be visualized below [3]. This can serve as a reference for your own experimental design.

Start Start: Compound Incubation A Incubate with Liver Microsomes or Hepatocytes Start->A B Sample at Multiple Time Points A->B C Analyze Samples (LC-MS/MS) B->C D Determine Compound Depletion Rate C->D E Calculate Key Parameters D->E F Half-life (t₁/₂) E->F G Intrinsic Clearance (CLint) E->G H Predict In Vivo Behavior F->H G->H

This workflow involves incubating the drug candidate with liver enzymes and monitoring its degradation over time to calculate key parameters like half-life and intrinsic clearance [3].

Limitations and Next Steps

The most significant limitation is that the core research data on this compound's metabolism comes from a single, non-recent study (2005) [2]. The field of drug metabolism may have advanced considerably since then.

To build a complete knowledge base, I suggest you:

  • Consult specialized databases: Search in-depth scientific databases like PubMed, Scopus, or Web of Science for any newer publications on this compound using its CAS number (503465-21-2).
  • Review patent literature: Patents often contain detailed experimental sections on compound optimization, including metabolic stability studies.
  • Explore other DNA-PK inhibitors: Investigating the metabolic pathways and improvement strategies for other, more recently developed DNA-PK inhibitors could provide valuable analogies and modern methodologies.

References

Chemical and Pharmacological Profile of NU-7107

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for NU-7107, which is a potent DNA-PK inhibitor with potential anticancer activity [1].

Property Description
CAS Number 503465-21-2 [1]
Chemical Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C (in ethanol) [1]
Mechanism of Action DNA-dependent protein kinase (DNA-PK) inhibitor [1]
Key Structural Feature Morpholine ring methylated at C-2 and C-6 positions [2]

Key Experimental Data and Protocol

A pivotal study provides quantitative data and insights into the design rationale for this compound as a structural analogue [2].

Rationale for this compound Analog Design

This compound was designed as an analogue of the prototype DNA-PK inhibitor NU7026. The primary goal was to improve metabolic stability by reducing susceptibility to oxidation. This was achieved by methylating the C-2 and C-6 positions of the morpholine ring in the parent compound [2].

Pharmacokinetic Comparison Study

The table below summarizes the key findings from a mouse study that compared the pharmacokinetics of NU7026 and this compound, demonstrating the success of the structural modification [2].

Compound Dose & Route Plasma Clearance Elimination Half-Life (t₁/₂) Key Finding
NU7026 5 mg kg⁻¹, i.v. 0.108 l h⁻¹ - Rapid clearance largely due to extensive metabolism (multiple hydroxylations, particularly at the morpholine ring).
NU7107 5 mg kg⁻¹, i.v. 4x slower than NU7026 - Methylation at C-2 and C-6 of the morpholine ring successfully reduced metabolic liability.

Experimental Protocol: In Vivo Pharmacokinetics [2]

  • Animal Model: Female BALB/c mice.
  • Dosing: Compounds were administered intravenously at 5 mg kg⁻¹.
  • Formulation: NU7026 was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
  • Sample Collection: Blood was collected from groups of three mice at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours) via cardiac puncture.
  • Sample Processing: Plasma was obtained by centrifuging blood samples at 1500 g for 2 minutes. Samples were stored at -20°C until analysis.
  • Analytical Method: Concentrations of NU7026, NU7107, and their metabolites were determined using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS).

Research Workflow for Analog Design

The following diagram outlines the general workflow for designing and evaluating a structural analogue like this compound, based on the methodology from the study.

G start Identify Lead Compound (NU7026) A Conduct PK/Metabolism Study start->A B Identify Metabolic Hotspots A->B C Design Analog (e.g., Methylate Morpholine Ring) B->C D Synthesize New Compound (NU7107) C->D E In Vitro & In Vivo PK Comparison D->E E->C  Iterate Design F Evaluate Efficacy (e.g., Radiosensitization) E->F end Lead Optimized F->end

Information Limitations and Further Steps

The available data is limited to a foundational pharmacokinetic study. A comprehensive technical support center would require more detailed information that is not present in the current search results.

  • Missing Troubleshooting Content: The search results do not contain information on common experimental issues, such as compound solubility, stability in solution, analytical method challenges, or interpretation of complex metabolite profiles.
  • Incomplete FAQs: Broader questions regarding selectivity over other kinases (like PI3K or ATM), optimal dosing schedules for in vivo models, or cytotoxic effects as a single agent are not addressed in the found literature.

To build a more complete knowledge base, I suggest you:

  • Consult Specialized Databases: Search for "NU7107" or "this compound" in scientific databases like PubMed and Google Scholar for more recent publications.
  • Review Patent Literature: Patents often contain highly detailed synthetic procedures and experimental protocols that are invaluable for technical support.

References

NU-7107 methylated morpholine analogue NU7107

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 Basic Information and Role

This compound is a cell-permeable pyrimidoisoquinolinone compound identified in scientific research as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1] [2]. It is also noted as a methylated morpholine analogue of another DNA-PK inhibitor, NU7026. The methylation at the C-2 and C-6 positions of the morpholine ring was shown to slow plasma clearance in mice compared to NU7026, suggesting improved metabolic stability [2].

Its primary documented role in research is to induce radiosensitization by inhibiting the repair of DNA double-strand breaks [2].

Mechanism of Action and Experimental Data

The table below summarizes key experimental data for this compound from the search results:

Property Description / Value Reference / Context
CAS Number 503465-21-2 [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C (in Ethanol) [1]
Biological Role Potent DNA-PK inhibitor; potential anticancer activity. [1]
Related Compound Methylated analogue of NU7026. [2]
Pharmacokinetics Plasma clearance in mice is four-fold slower than NU7026. [2]

The following diagram illustrates the hypothesized mechanism of action of this compound based on its described function as a DNA-PK inhibitor.

G Irradiation Irradiation DSB DNA Double-Strand Break (DSB) Irradiation->DSB DNAPK DNA-PK Complex Activation DSB->DNAPK NHEJ NHEJ Repair DNAPK->NHEJ UnrepairedDSB Accumulation of Unrepaired DSBs DNAPK->UnrepairedDSB Without Repair RepairedDNA Repaired DNA NHEJ->RepairedDNA CellSurvival Cell Survival RepairedDNA->CellSurvival NU7107 This compound (DNA-PK Inhibitor) NU7107->DNAPK Inhibits CellDeath Cell Death (Radiosensitization) UnrepairedDSB->CellDeath

Diagram Title: Proposed Mechanism of this compound as a Radiosensitizer

Guidance for Technical Support Content

Since direct troubleshooting information for this compound is unavailable, here are suggestions based on common laboratory challenges with pharmacological inhibitors:

  • Solution Preparation: this compound is often dissolved in DMSO for stock solutions [2]. Ensure proper aliquoting and storage at -20°C to avoid freeze-thaw cycles and maintain stability.
  • Positive Controls: Use a known DNA-PK inhibitor like NU7026 as a positive control to validate your experimental system [2].
  • Off-Target Effects: While this compound is specific for DNA-PK over other PIKK family members [2], include a negative control (e.g., vehicle only) to rule out nonspecific effects.
  • Experimental Replication: The radiosensitization effect requires sustained exposure [2]. Carefully optimize treatment duration and timing relative to other experimental agents like radiation.

References

NU-7107 plasma concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 Compound Profile

This table summarizes the key identified properties of this compound from the search results.

Property Description
IUPAC Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Number 503465-21-2 [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C [1]
Mechanism of Action Potent DNA-dependent protein kinase (DNA-PK) inhibitor [2] [1]
Key Pharmacokinetic (PK) Advantage Four-fold slower plasma clearance compared to the prototype inhibitor NU7026 [2]
Rationale for PK Improvement Methylation at the C-2 and C-6 positions of the morpholine ring reduces metabolic hydroxylation [2]

Experimental Design & Data Interpretation

This section addresses common experimental questions using the limited available data.

FAQ: What is the pharmacokinetic basis for optimizing this compound plasma concentration?

The optimization is based on its significantly improved metabolic stability compared to the prototype compound NU7026.

  • Supporting Data: In a mouse model, NU7026 underwent rapid plasma clearance (0.108 L/h⁻¹), largely attributed to extensive metabolism, specifically hydroxylation at the C-2 position of its morpholine ring [2]. NU7107 was designed with methyl groups at the C-2 and C-6 positions of the morpholine ring to block this metabolic pathway [2].
  • Experimental Evidence: This structural modification proved successful, as the plasma clearance of NU7107 was found to be four-fold slower than that of NU7026 [2]. This directly implies that NU7107 will maintain effective plasma concentrations for longer durations than NU7026, which required frequent dosing (four times per day) to achieve the exposure needed for radiosensitization [2].

The following diagram illustrates the logical relationship between the structural modification and its impact on the drug's properties.

G A NU7026 PK Limitation B Rapid plasma clearance (0.108 L/h⁻¹) A->B C Extensive metabolism (Morpholine ring hydroxylation) B->C D Structural Optimization C->D E Methylation at C-2 & C-6 of morpholine ring D->E F Result: this compound E->F G Improved PK Profile F->G H 4x slower plasma clearance G->H

Strategies for Protocol Development

Since detailed experimental protocols for this compound are not available in the search results, here are strategies to build these methods based on standard practices and the information that is available.

  • 1. Dosing Regimen Design

    • Approach: Use the knowledge that this compound has slower clearance than NU7026 as a starting point [2]. If a prior compound required dosing four times daily, this compound may be effective with less frequent administration.
    • Action: Initiate a pharmacokinetic study in your relevant animal model. Measure plasma concentrations over time after a single dose to determine the half-life and clearance rate, which will directly inform the dosing interval.
  • 2. Bioanalytical Method Development

    • Approach: The analysis of NU7026 was performed using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [2]. This is a highly specific and sensitive technique recommended for quantifying this compound in plasma.
    • Action: Develop and validate an LC-MS/MS method for this compound. Use the compound's molecular weight (309.36 g/mol) and structure to select appropriate precursor and product ions for detection [1].
  • 3. Leveraging Modern Optimization Frameworks

    • Approach: Regulatory guidance (like FDA's Project Optimus) emphasizes moving beyond the old "Maximum Tolerated Dose" (MTD) model for oncology drugs [3]. For a targeted agent like this compound, the goal is to find a dose that provides optimal target coverage with an acceptable safety profile over longer treatment periods.
    • Action: Incorporate exposure-response analyses and pharmacodynamic biomarkers (e.g., markers of DNA-PK inhibition) into your studies to identify the biologically effective dose rather than just the MTD [3].
  • 4. Utilizing Modeling & Machine Learning

    • Approach: If you generate in-house pharmacokinetic data, you can use modeling techniques to optimize dosing.
    • Action: Consider using Population PK (PopPK) modeling or Machine Learning approaches. These methods can help characterize inter-individual variability and support the development of individualized dosing regimens based on patient-specific factors [4].

Troubleshooting & Future Directions

  • If plasma concentrations are too variable: Investigate the potential for drug-drug interactions or the influence of specific transporters on this compound absorption and distribution. Adhering to harmonized guidelines like ICH M12 for drug interaction studies can provide a structured framework [5].
  • To enhance predictability: The field of drug metabolism and pharmacokinetics (DMPK) is advancing with technologies like PBPK (Physiologically-Based Pharmacokinetic) modeling and microsampling techniques, which can improve the quality and translation of preclinical data [5].

References

NU-7107 administration route comparison

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: NU-7107 Administration Routes

Q1: What is known about the administration and pharmacokinetics of this compound? this compound is an analog of the DNA-PK inhibitor NU7026, specifically methylated at the C-2 and C-6 positions of the morpholine ring to improve metabolic stability [1]. A key finding is that this structural modification resulted in a four-fold slower plasma clearance compared to the parent compound NU7026 [1]. While this suggests a potentially improved pharmacokinetic profile, the specific routes of administration studied for this compound are not explicitly detailed in the available literature.

Q2: How do common preclinical administration routes compare? The choice of administration route significantly impacts drug distribution, efficacy, and toxicity. The table below summarizes general findings from preclinical studies on various routes.

Route Key Characteristics Considerations & Evidence
Intraperitoneal (IP) Good bioavailability for some compounds; slower entry into systemic circulation than IV [2] [3]. Can cause high local exposure; one study showed a 30-fold higher absorbed radiation dose to intestines vs. IV, indicating potential for local toxicity [3].
Intravenous (IV) Provides complete and immediate bioavailability; precise dosing [2]. Technically challenging in mice (e.g., tail vein injection); risk of leakage; rapid systemic distribution can increase off-target organ exposure [2] [4].
Retroorbital (RO) Pharmacokinetic and distribution profile very similar to IV injection [2]. Effective alternative to IV; requires technical skill to perform humanely [2].
Oral (PO) Convenient but often has delayed and reduced absorption [2]. High gastrointestinal uptake and delayed distribution; low bioavailability for many compounds [2] [1].

For oncology agents, the administration route can directly influence anti-tumor efficacy and toxicity. One study with an oncolytic virus showed that IP administration led to better survival outcomes and less systemic distribution compared to IV delivery in a model of peritoneal metastases [4].

Experimental Protocol: Comparing Administration Routes

Based on standard methodologies from the search results, here is a generalized protocol you can adapt for evaluating this compound.

Objective: To compare the bioavailability, tissue distribution, and toxicity of this compound after administration via different routes (e.g., IV, IP, PO).

Methodology:

  • Formulation: Prepare a consistent, sterile formulation of this compound suitable for all routes being tested (e.g., in 10% DMSO, 25% PEG 200, and 5% Tween 20 in saline) [1].
  • Animal Groups: Randomize mice into groups for cross-over or parallel study. For example:
    • Group A: receives formulation via IV on Day 1 and IP on Day 2.
    • Group B: receives formulation via IP on Day 1 and IV on Day 2 [2].
    • Include a group for oral gavage (PO) administration.
  • Dosing and Sampling: Administer this compound at a set dose (e.g., 5-20 mg/kg). Collect blood plasma via cardiac puncture at multiple time points post-administration (e.g., 5 min, 30 min, 1, 2, 4, 6, 24 hours) [1].
  • Bioanalysis: Quantify this compound concentration in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) [1].
  • Biodistribution Study: In a separate experiment, administer this compound and euthanize animals at key time points. Harvest target organs (e.g., liver, kidney, intestines, tumor) to measure drug concentration [3].
  • Toxicity Assessment: Monitor animals for signs of morbidity. Upon dissection, examine organs (especially intestines for IP route) for signs of toxicity [3] [4].

Experimental Workflow and Route Selection

The following diagrams outline the logical workflow for a route comparison study and the key factors in selecting an administration route.

G Start Start: Plan Route Comparison Study P1 Define Objective: Compare PK, efficacy, toxicity Start->P1 P2 Select Routes (IV, IP, PO, etc.) P1->P2 P3 Formulate Drug P2->P3 P4 Animal Dosing & Sampling P3->P4 P5 LC-MS/MS Analysis P4->P5 P6 Data Analysis: AUC, Cmax, Half-life P5->P6 P7 Biodistribution & Toxicity Assessment P6->P7 End Conclusion: Determine Optimal Route P7->End

G Question Selecting an Administration Route Factor1 Experimental Goal Question->Factor1 Factor2 Compound Properties Question->Factor2 Factor3 Technical Feasibility Question->Factor3 Factor4 Animal Model Question->Factor4 C1a Systemic exposure? Factor1->C1a C1b Local/targeted delivery? Factor1->C1b Decision Optimal Route C2a Chemical stability Factor2->C2a C2b Metabolic profile Factor2->C2b C3a Researcher skill Factor3->C3a C3b Dosing frequency Factor3->C3b C4a Tumor location Factor4->C4a C4b Disease model Factor4->C4b

Key Technical Considerations for Your Research

  • Metabolic Stability is Key: The primary available data for this compound highlights its improved metabolic stability over NU7026 [1]. This property is a major positive factor for its development and should be a central point in your compound's profile.
  • Toxicity is Route-Dependent: Be aware that the IP route, while convenient, can lead to high local concentrations and organ-specific toxicity (e.g., intestinal damage) not seen with IV administration [3]. This must be evaluated for this compound.
  • Route Influences Efficacy: The administration pathway can be strategically chosen based on the disease model. For peritoneal diseases, IP delivery may offer a direct and more effective treatment option with fewer systemic side effects [4].

References

NU-7107 in vivo half-life extension

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 Compound Overview

Question: What is this compound and what is its primary mechanism of action?

This compound is a structural analogue of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. Its design involved methylating the morpholine ring of NU7026 at the C-2 and C-6 positions [1] [2]. The primary objective of this structural modification was to reduce metabolic liability and improve its pharmacokinetic (PK) profile by blocking major sites of oxidative metabolism [1].

Question: What experimental data exists on the pharmacokinetics of this compound?

A key preclinical study directly compared the plasma clearance of this compound with its parent compound, NU7026, in mice after intravenous administration [1] [2]. The quantitative results are summarized in the table below.

Property NU7026 NU7107
IV Dose 5 mg/kg Information not specified in available text
Plasma Clearance 0.108 L/h 4x slower than NU7026 [1] [2]
Major Metabolic Sites C-2 and C-6 of the morpholine ring [1] [2] Sites blocked by methylation [1] [2]
Primary PK Improvement (Baseline for comparison) Reduced clearance due to blocked metabolism [1] [2]

Table: Comparison of pharmacokinetic parameters between NU7026 and NU7107 from a preclinical mouse study.

Experimental Protocol for Preclinical PK Studies

Question: What was the experimental methodology used to generate the PK data for NU7107?

The following protocol is adapted from the cited study on NU7026, which also evaluated NU7107 [1] [2].

  • Animal Model: Female BALB/c mice.
  • Dosing and Administration:
    • Formulation: For intravenous (i.v.) dosing, the compound was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
    • Dosing Groups: Groups of three mice were used per time point.
  • Sample Collection: Blood was collected via cardiac puncture at pre-defined time points post-administration (e.g., 5 minutes, 15 minutes, 30 minutes, 1, 2, 4, 6, and 24 hours). Plasma was obtained by centrifuging blood samples.
  • Bioanalysis:
    • Technique: Liquid chromatography tandem mass spectrometry (LC/MS/MS).
    • Chromatography: Used a zwitterionic ABZ+ column with a gradient of methanol in formic acid.
    • Detection: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer in positive ion mode.

The relationship between the structure of NU7107 and its improved metabolic stability is illustrated in the following workflow:

G Start Parent Compound NU7026 Problem Problem: Rapid Metabolism via Morpholine Ring Oxidation (e.g., at C-2) Start->Problem Strategy Engineering Strategy: Methylate C-2 and C-6 of Morpholine Ring Problem->Strategy Outcome Result: this compound Blocked Oxidation Sites Slower Plasma Clearance (4x slower than NU7026) Strategy->Outcome

Troubleshooting & Half-Life Extension Strategies

Question: Our lead compound has a short half-life. What general strategies can we consider for half-life extension?

While the this compound study used metabolic blocking, several other technologies can be explored for half-life extension, as shown in the table below.

Strategy Mechanism Example/Evidence
Metabolic Blocking Chemical modification (e.g., methylation) of metabolically vulnerable sites on the molecule [1] [2]. This compound (methylation of morpholine ring).
Fc-Fusion / Engineering Fusion to or engineering of an IgG Fc domain to enable recycling via the FcRn pathway [3]. Fc variant "YML" extended half-life of trastuzumab by 6.1-fold in mice [3].
Conjugation to Protein Polymers Conjugation to unstructured, biodegradable polymers (e.g., XTEN) that increase hydrodynamic radius [4]. Chemical conjugation of GLP2-2G peptide to XTEN polymer extended its half-life in rats [4].
Reversible Serum Protein Binding Conjugation to a small molecule that binds reversibly to serum proteins (e.g., transthyretin) [5]. A GnRH receptor agonist used this strategy to maintain potency while extending in vivo half-life [5].

Table: Overview of half-life extension strategies for biologics and small molecules.

Key Technical Considerations

  • Trade-off with Potency: When extending half-life via conjugation to large molecules (e.g., PEG, XTEN), monitor for potential reductions in target binding affinity due to steric hindrance [5]. Reversible small-molecule binders may help mitigate this.
  • Beyond Half-Life: The ultimate goal is to improve the in vivo efficacy of your compound. A longer half-life allows for less frequent dosing and can maintain therapeutic concentrations for longer periods, which is critical for effects like radiosensitization [1].

References

NU-7107 hydroxylation site modification

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107: Compound Profile

This table summarizes the core identification and chemical data for this compound:

Property Description
IUPAC Name rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1]
CAS Registry Number 503465-21-2 [1]
Molecular Formula C₁₈H₁₉N₃O₂ [1]
Molecular Weight 309.36 g/mol [1]
Melting Point 208-209 °C (in ethanol) [1]
Mechanism of Action Potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) [2] [1]
Primary Research Application Investigational compound with potential anticancer activity, often studied for radiosensitization [2].

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of NU-7026, a close analogue of this compound? The morpholine ring of NU-7026 undergoes extensive metabolism, primarily through multiple hydroxylations. The major excretion product in urine is a glucuronide conjugate of a bis-hydroxylated metabolite. Specifically, C-2 of the morpholine ring was identified as a major site of oxidation [2].

Q2: How can I confirm if a potential hydroxylation site is functionally important? Site-directed mutagenesis is a key method. Replace the specific residue (e.g., Histidine or Proline) with a non-hydroxylatable amino acid like Alanine (Ala) and assess functional impact [3] [4]. For example, mutating His39 to Ala in ribosomal protein uL15 impaired ribosomal translational activity, demonstrating the functional significance of that site [3].

Q3: Are computational predictors reliable for finding new hydroxylation sites? Exercise caution. A 2020 benchmarking study found that computational predictors for proline hydroxylation often do not perform better than random on new, independent experimental datasets and can produce a high number of false positives [5]. They are not a substitute for experimental validation.

Troubleshooting Guide

Problem 1: Poor In Vivo Stability or Rapid Clearance
  • Observed Issue: The compound is cleared too quickly in animal models to achieve the desired therapeutic effect.
  • Potential Cause & Solution: The issue may stem from rapid metabolism, particularly hydroxylation at the morpholine ring, as seen with NU-7026 [2].
    • Investigation Method: Use pharmacokinetic simulations to model required dosing schedules. For NU-7026, simulations predicted that administration four times per day at 100 mg kg⁻¹ intraperitoneally was needed to maintain effective exposure [2].
    • Chemical Strategy: Consider synthesizing analogues where metabolically sensitive positions are blocked. For instance, NU7107 is methylated at C-2 and C-6 of the morpholine ring, which resulted in a four-fold slower plasma clearance in mice compared to NU7026 [2].
Problem 2: Experimentally Identifying Hydroxylation Sites
  • Observed Issue: Difficulty in reliably detecting and confirming sites of proline hydroxylation using mass spectrometry (MS).
  • Potential Cause: Hydroxylation can be misidentified due to its identical mass shift to methionine oxidation, low abundance of modified peptides, and lack of diagnostic fragment ions [6].
  • Recommended Workflow:
    • Sample Preparation: Treat cells with a proteasome inhibitor (e.g., MG-132) to prevent degradation of hydroxylated proteins [6].
    • Peptide Enrichment: Use Hydrophilic Interaction Chromatography (HILIC) to separate and enrich hydroxylated peptides, which are more hydrophilic [6].
    • LC-MS/MS Analysis: Perform high-resolution nano-Liquid Chromatography-Mass Spectrometry. Optimize collision energy to enhance the detection of the diagnostic hydroxyproline immonium ion [6].
    • Validation: Confirm identified sites using synthetic peptides with the proposed modification [6].

Experimental Protocols

This section outlines key methodologies from the search results relevant to studying hydroxylation.

Protocol 1: Assessing Functional Impact of a Hydroxylation Site

This protocol is adapted from studies on ribosomal protein uL15 [3] [4].

Start Start: Design Construct A Create plasmid with gene for: - Wild-Type (WT) protein - Mutant protein (e.g., His39Ala) - C-terminal tag (e.g., 3xFLAG) Start->A B Transfect cells (e.g., HEK293T) A->B C Verify protein synthesis and incorporation into complexes (Western Blot) B->C D Assess Functional Phenotype C->D D1 Polysome Profile Analysis: Sucrose density gradient centrifugation to evaluate translation efficiency D->D1 D2 RNA-Seq of total and polysome-associated mRNA to identify changes in translated genes D->D2 E Analyze functional impact of the hydroxylation site mutation D1->E D2->E

Protocol 2: Workflow for Identifying Proline Hydroxylation by Mass Spectrometry

This protocol summarizes the robust workflow described for profiling proline hydroxylation [6].

Start Start: Cell Culture & Treatment A Treat cells with: - PHD inhibitor (e.g., FG-4592) - Proteasome inhibitor (e.g., MG-132) - DMSO control Start->A B Cell Lysis and Protein Digestion (Trypsin) A->B C Peptide Fractionation using HILIC Chromatography (32 fractions) B->C D High-Resolution nanoLC-MS/MS Analysis C->D E Data Analysis with Specialized Filtering D->E E1 Use HILIC retention time to distinguish from oxidation E->E1 E2 Optimize search for diagnostic immonium ion E->E2 F Confirm sites using synthetic hydroxylated peptides E1->F E2->F

Important Technical Notes

  • Specific hydroxylation sites on this compound itself were not identified in the search results. The metabolic data primarily relates to its analogue, NU-7026.
  • The provided protocols are generalized from studies on protein substrates like ribosomal proteins or Repo-Man [3] [4] [6], not on the small molecule drug this compound. The principles of investigation, however, are transferable.
  • When analyzing MS data, be aware that hydroxylation and oxidation have the same mass shift (15.994915 Da). The HILIC step is crucial as hydroxylated peptides are more hydrophilic and have longer retention times, helping to distinguish them from oxidized peptides [6].

References

NU-7107 four times daily dosing strategy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: What is the rationale behind a four-times-daily dosing schedule for DNA-PK inhibitors like NU-7026? The four-times-daily (QID) regimen is designed to maintain sufficient plasma and tumor concentrations of the drug to achieve a continuous radiosensitization effect. Research on the prototype compound NU-7026 found that a minimum drug exposure of 4 hours in combination with radiation was needed for significant radiosensitization in vitro [1]. Pharmacokinetic studies in mice showed that NU-7026 undergoes rapid plasma clearance, largely due to extensive metabolism [1]. The QID schedule was determined through pharmacokinetic modeling to achieve the necessary drug exposure for effective radiosensitization in vivo [1].

Q2: What are the key pharmacokinetic (PK) parameters for NU-7026 and its analogue NU-7107? The table below summarizes the key PK parameters for NU-7026 and its analogue, this compound, which was modified to slow its clearance [1].

Table 1: Key Preclinical Pharmacokinetic Parameters for NU-7026 and this compound

Parameter NU-7026 (5 mg/kg, i.v.) This compound (Dose not specified, i.v.) Explanation
Plasma Clearance 0.108 L/h 4x slower than NU-7026 Indicates how quickly the body removes the drug. Slower clearance allows for less frequent dosing [1].
Bioavailability (i.p.) 20% (at 20 mg/kg) Information Missing The fraction of the administered dose that reaches systemic circulation [1].
Bioavailability (p.o.) 15% (at 20 mg/kg) Information Missing The fraction of the administered dose that reaches systemic circulation after oral administration [1].
Major Metabolic Pathway Multiple hydroxylations, primarily on the morpholine ring Information Missing Identifies the main way the body breaks down the compound, which informs structural optimization [1].

Experimental Protocols & Troubleshooting

Experiment 1: In Vitro Radiosensitization Clonogenic Assay

This protocol is used to determine the minimum drug exposure time required for radiosensitization, which is foundational for establishing the in vivo dosing schedule [1].

  • Objective: To investigate the minimum exposure time of NU-7026 (or this compound) required in combination with radiation for a significant radiosensitization effect.

  • Cell Line: CH1 human ovarian carcinoma cells were used as a model due to their relative radiosensitivity [1].

  • Detailed Methodology:

    • Seed cells at 1,000 cells per flask and allow them to attach overnight.
    • Treat cells with NU-7026 (e.g., 10 µM) or a DMSO vehicle control for 24 hours.
    • Irradiate cells with a Cobalt-60 (⁶⁰Co) source at doses of 2 Gy, 3 Gy, or 4 Gy.
    • Wash off the drug at specific time points post-irradiation (e.g., 2h, 4h, 6h, 24h) to vary the exposure duration.
    • Add fresh, drug-free medium and allow colonies to grow for approximately 9 days, or until visible.
    • Count colonies and express survival as a percentage of the non-treated control. A significant reduction in survival in the combination group (drug + radiation) compared to radiation alone indicates radiosensitization [1].
  • Troubleshooting Guide:

    • Issue: No radiosensitization observed at any time point.
    • Solution: Verify the drug's potency (IC50 for DNA-PK inhibition should be ~0.23 µM for NU-7026) and ensure the drug is stable in the culture medium for the duration of exposure. Re-optimize the drug concentration and radiation dose [1].
    • Issue: High toxicity in drug-only control groups.
    • Solution: Titrate the drug concentration to find a dose that is non-toxic per se but effective in combination with radiation [1].

Experiment 2: Establishing In Vivo Dosing Schedule

This protocol outlines the steps to determine an effective dosing regimen for in vivo studies.

  • Objective: To determine a dosing schedule for NU-7026 that achieves the drug exposure required for radiosensitization in a mouse model.

  • Detailed Methodology:

    • Formulate the compound for intraperitoneal (i.p.) injection (e.g., in 10% DMSO, 5% Tween 20 in saline) [1].
    • Administer NU-7026 to female BALB/c mice at a specific dose (e.g., 20 mg/kg, i.p.) [1].
    • Collect blood plasma at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 6h, 24h).
    • Analyze plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) to determine drug concentration over time [1].
    • Perform pharmacokinetic modeling on the concentration-time data to calculate key parameters like Area Under the Curve (AUC), half-life (t₁/₂), and clearance (CL).
    • Simulate dosing regimens based on the in vitro exposure time required and the calculated in vivo PK parameters. For NU-7026, modeling predicted that administration four times per day at 100 mg/kg i.p. was needed to maintain effective concentrations [1].
  • Troubleshooting Guide:

    • Issue: Rapid clearance of the compound.
    • Solution: Synthesize structural analogues to improve metabolic stability. For example, this compound, methylated at the C-2 and C-6 positions of the morpholine ring, showed a four-fold slower plasma clearance than NU-7026 [1].
    • Issue: Low oral or i.p. bioavailability.
    • Solution: Explore alternative formulation strategies, such as using different solvents or drug delivery systems, to enhance absorption [1].

Experimental Workflow for Dosing Strategy

The diagram below outlines the logical workflow from in vitro experiments to the establishment of an in vivo dosing regimen.

G Start Start: Establish Radiosensitization Objective InVitro In Vitro Clonogenic Assay Start->InVitro Determine minimum exposure time (e.g., 4h) PK In Vivo PK Study InVitro->PK Target exposure & concentration Modeling PK/PD Modeling & Simulation PK->Modeling AUC, Clearance, Half-life data Dosing Define Dosing Schedule Modeling->Dosing e.g., 100 mg/kg 4 times daily Optimization Structural & Formulation Optimization Dosing->Optimization If PK inadequate Optimization->PK Test improved analogue (e.g., this compound)

Important Considerations for Researchers

  • Compound Specificity: The provided data is for NU-7026. When working with This compound, you must empirically determine its specific pharmacokinetic profile and optimal dosing, as its clearance was intentionally designed to be slower [1].
  • Dosing Calculation: The suggested dose of 100 mg/kg administered intraperitoneally four times daily is a prediction from a mouse model for NU-7026. The appropriate dose and schedule for this compound or for other animal models must be validated through your own experimental PK/PD studies [1].
  • Analytical Method: Monitoring drug concentration requires a sensitive method like LC/MS/MS to accurately track the parent compound and its metabolites [1].

References

Comparative Profile: NU-7107 vs. LY294002

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of these two compounds based on current scientific literature.

Feature NU-7107 LY294002
Primary Target DNA-dependent protein kinase (DNA-PK) [1] Phosphatidylinositol 3-kinase (PI3K) [2]
Inhibition of DNA-PK Potent DNA-PK inhibitor (prototype compound) [1] Competitive inhibitor (Ki of 6.0 µM) [3]
Key Mechanism Improved metabolic stability over earlier prototypes (e.g., NU7026) [1] Broad-spectrum, ATP-competitive inhibitor [3] [4] [2]
Selectivity Developed as a specific DNA-PK inhibitor; limited off-target data available [1] Low selectivity; also inhibits PI3Kα/δ/β, CK2, mTOR, Pim-1, and others [4] [2]
Key Experimental Findings Four-fold slower plasma clearance in mice compared to NU7026 due to blocked morpholine ring metabolism [1] Attenuates p53-dependent chemotherapy-induced apoptosis [5]; disrupts histone mRNA stability during replication stress [6]
Research Applications Used as a tool compound to study DNA-PK inhibition with improved pharmacokinetics [1] Widely used as a broad tool to probe PI3K pathway biology, with awareness of its significant off-target effects [5] [6] [4]

Experimental Data and Protocols

For your experimental work, here are the methodologies and key findings from the literature.

LY294002: Key Findings and Protocols

The effects of LY294002 are well-documented in various cellular models.

  • Apoptosis and Cell Proliferation Assay (MTS): Human nasopharyngeal carcinoma CNE-2Z cells were treated with LY294002 (10-75 μmol/L) for 24-48 hours. Apoptosis was measured via flow cytometry, and cell proliferation was assessed by adding MTS dye and measuring absorbance at 490nm [2].
  • Western Blot Analysis: Gemcitabine-resistant pancreatic cancer cells were treated with LY294002. Total protein was extracted, and equal amounts were resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against p-AKT (Ser473). Unexpectedly, LY294002 enhanced AKT phosphorylation in this resistant cell line [7].
  • Kinase Activity Assay: Inhibition of PI3K by LY294002 was determined using purified recombinant enzymes in a radiometric assay with 1 μM ATP. The reaction was carried out for 1 hour at room temperature and terminated with PBS. IC50 values were determined using a sigmoidal dose-response curve [2].
This compound: Key Findings and Protocols

This compound was developed to improve the metabolic stability of the earlier DNA-PK inhibitor NU7026.

  • In Vivo Pharmacokinetics (Mouse Model): The metabolic stability of this compound was compared to NU7026 following intravenous administration to mice. Plasma clearance was determined by collecting blood via cardiac puncture at various time points post-administration. Plasma samples were analyzed using LC/MS/MS. This compound, methylated at the C-2 and C-6 positions of the morpholine ring, showed a four-fold slower plasma clearance than NU7026 [1].
  • Radiosensitisation and Clonogenic Assay: Related compound NU7026 was evaluated for its ability to radiosensitize CH1 human ovarian carcinoma cells. Cells were treated with NU7026 (10 µM) and irradiated. The drug was washed off after different exposure times (2-24 hours), and cells were left to grow until colonies were visible and counted after 9 days [1]. This protocol is relevant for assessing the functional effect of DNA-PK inhibition.

Mechanism of Action and Signaling Pathways

The following diagram illustrates the distinct roles of DNA-PK and PI3K in cellular signaling and how this compound and LY294002 intervene.

This diagram shows that while This compound is a potent and selective inhibitor of the DNA-PK-mediated DNA repair pathway [1], LY294002 has a dual effect: its primary target is the PI3K-AKT survival pathway, but it also acts as a competitive inhibitor of DNA-PK as an off-target effect [3] [4] [2].

Conclusion and Research Implications

For your research and development work, the choice between these inhibitors depends heavily on the specific needs of your experiment:

  • For Selective DNA-PK Inhibition: This compound appears to be the superior tool. It was developed specifically for this purpose and shows improved metabolic properties, making it more suitable for studies where DNA repair is the primary focus and for in vivo applications [1].
  • As a Broad PI3K Pathway Tool: LY294002 remains a useful, though non-selective, reagent for initial studies on the PI3K pathway. However, its extensive off-target profile, including inhibition of DNA-PK, CK2, and others, means that observed phenotypes cannot be attributed solely to PI3K inhibition. Any results should be validated with more specific tools [4].

References

NU-7107 vs wortmannin radiosensitisation

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Wortmannin vs. NU-7107

Feature Wortmannin This compound (Data Limited)
Primary Target PI3K-like kinases (PI3K, DNA-PK, ATM) [1] [2] [3] DNA-PK (Inferred from prototype NU7026) [4]
Inhibition Mechanism Irreversible, covalent binding [1] Reversible, competitive (Inferred from structure) [4]
Key Radiosensitizing Effect Inhibits DNA double-strand break (DSB) repair; enhances apoptosis in proliferating cells [2] [5] Aims to improve metabolic stability over prototype NU7026 for sustained target inhibition [4]
Cellular Context Dependence Effective in proliferating cells; less effective in quiescent cells [6] [5] Information not available in search results
Experimental Evidence Extensive in human & rodent cell lines (Fibroblasts, osteosarcoma, lymphoblastoid) [7] [6] [2] Limited; data primarily from pharmacokinetic studies of its precursor [4]

Experimental Insights on Wortmannin

The experimental data for wortmannin is robust and provides a model for evaluating radiosensitizers.

Key Experimental Protocols:

  • Clonogenic Survival Assay: This is the gold-standard method for measuring radiosensitization. Cells are treated with wortmannin, irradiated, then allowed to form colonies. The reduction in colony-forming ability, compared to radiation alone, quantifies the sensitization effect [4] [7].
  • DNA Double-Strand Break (DSB) Rejoining Assay: Techniques like pulsed-field gel electrophoresis are used to measure the rate and extent of DNA repair after radiation. Studies confirm that wortmannin significantly inhibits DSB rejoining, linking its effect directly to impaired DNA repair [2] [3].
  • Apoptosis Analysis: The induction of apoptosis is often measured by flow cytometry. Research shows wortmannin enhances radiation-induced apoptosis in proliferating lymphoblastoid cells, but not in quiescent lymphocytes [5].

Key Findings from Research:

  • Mechanism Confirmation: Radiosensitization by wortmannin correlates well with the inhibition of DSB rejoining, and it does not sensitize DNA-PK-deficient cells, confirming that its primary mechanism is through inhibiting DNA-PK-mediated repair [2].
  • Cellular Context is Crucial: The radiosensitizing effect of wortmannin is not universal across all cell states. It is a more effective sensitizer in proliferating cells compared to quiescent cells, which is a critical consideration for its application [6] [5].
  • Pathway Relevance: Recent studies using patient-derived organoids (PDOs) have confirmed that the PI3K/AKT pathway, which is inhibited by wortmannin, is a key escape route for radioresistance in cancers like rectal cancer. Inhibiting this pathway leads to significant radiosensitization [8].

Mechanisms of Action in Radiosensitization

The following diagram illustrates the distinct pathways through which Wortmannin and DNA-PK inhibitors like this compound are understood to operate:

G cluster0 DNA-PK Inhibitors (e.g., this compound prototype) IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB PI3KPathway PI3K/AKT/mTOR Signaling IR->PI3KPathway Activates NHEJ NHEJ Repair (via DNA-PK) DSB->NHEJ Normal Repair Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Unrepaired Damage SurvivingCell Cell Survival NHEJ->SurvivingCell PI3KPathway->SurvivingCell Promotes Survival PI3KPathway->Apoptosis Blocked by WM Inhibitor NUI Inhibits DNA-PK Inhibitor->NUI NUI->NHEJ Blocks WM Wortmannin WM->NHEJ Inhibits DNA-PK WM->PI3KPathway Inhibits PI3K

This diagram shows that while both compound classes ultimately prevent DNA repair and push cells toward death, wortmannin has a broader mechanism of action.

Research Implications and Future Directions

  • For Wortmannin: Its broad kinase inhibition is a double-edged sword. While it makes a potent research tool, it limits its therapeutic use due to potential off-target effects and toxicity. Newer analogs like PX-866 are being developed to improve its properties [1].
  • For this compound: The development of this compound appears to be a direct effort to overcome the metabolic instability seen in earlier compounds like NU7026 [4]. The goal is to create a more specific, longer-lasting DNA-PK inhibitor suitable for in vivo studies and potential clinical use. Its comparison to wortmannin would hinge on its improved selectivity and pharmacokinetic profile.

References

NU-7107 DNA-PK inhibitor specificity

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on NU-7107

The table below summarizes the key details found for this compound.

Item Details
Name This compound [1] [2] [3]
Structural Features Analog of NU7026, methylated at C-2 and C-6 of the morpholine ring [1]
Primary Documented Effect Four-fold slower plasma clearance in mice compared to NU7026 [1]
Inferred Design Goal Improved metabolic stability by blocking a major site of hydroxylation [1]

Experimental Context

The primary data on this compound comes from a preclinical pharmacokinetic and metabolism study of its parent compound, NU7026 [1].

  • Experimental Protocol: NU7026 and NU7107 were administered intravenously to female BALB/c mice at 5 mg/kg. Plasma samples were collected at various time points and analyzed using liquid chromatography tandem mass spectrometry (LC/MS/MS) to determine drug concentration over time and calculate pharmacokinetic parameters like clearance rate [1].
  • Rationale for this compound Development: Metabolism studies indicated that NU7026 was rapidly cleared from plasma primarily through multiple hydroxylations, with a major oxidation site identified at the C-2 position of its morpholine ring. This compound was synthesized with methyl groups at the C-2 and C-6 positions of the morpholine ring to block this metabolic pathway, thereby improving its stability in the body [1].

The DNA-PK Inhibition Pathway

The following diagram illustrates the role of DNA-PK in DNA repair and how its inhibitors work, providing context for this compound's application.

DSB DNA Double-Strand Break (DSB) Ku Ku70/Ku80 Heterodimer Binds to DNA ends DSB->Ku DNA_PKcs DNA-PKcs Recruitment & Activation Ku->DNA_PKcs NHEJ Non-Homologous End Joining (NHEJ) DNA Repair DNA_PKcs->NHEJ RepairBlocked Repair Pathway Blocked DNA_PKcs->RepairBlocked If Inhibited CellSurvival Cell Survival NHEJ->CellSurvival Inhibitor DNA-PK Inhibitor (e.g., NU7026) Blocks Kinase Activity Inhibitor->DNA_PKcs Inhibition Sensitization Sensitization to IR & Chemotherapy RepairBlocked->Sensitization

References

NU-7107 compared to other DNA repair inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Profile of NU-7107

This compound is a second-generation analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. It was specifically designed to address the rapid plasma clearance observed with NU7026, which was largely attributed to extensive metabolism via hydroxylation at the C-2 position of its morpholine ring [1].

The strategic development involved methylating the morpholine ring at the C-2 and C-6 positions to create this compound. This structural optimization proved successful: the plasma clearance of NU7107 was four-fold slower than that of NU7026 in mouse models, indicating a significantly improved metabolic profile [1].

Comparative Quantitative Data

The table below summarizes the available quantitative data for this compound and its predecessor, NU7026.

Inhibitor Primary Target Key Pharmacokinetic Finding Experimental Model
This compound DNA-PK Plasma clearance was four-fold slower than NU7026 [1] Female BALB/c mice (IV administration) [1]
NU7026 DNA-PK (IC₅₀: 0.23 μM) [1] Underwent rapid plasma clearance (0.108 L/h) [1] Female BALB/c mice (IV administration) [1]

Experimental Protocol for Key Findings

The foundational comparative data between this compound and NU7026 was generated through the following in vivo pharmacokinetic study [1]:

  • Test Compounds: NU7026 and its analog NU7107.
  • Formulation & Administration:
    • For intravenous (i.v.) dosing at 5 mg kg⁻¹, compounds were formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
  • Animal Model: Female BALB/c mice.
  • Study Design:
    • Groups of three mice were injected per time point.
    • Blood was collected via cardiac puncture at 0.083, 0.25, 0.5, 1, 2, 4, 6, and 24 hours post-administration.
    • Plasma was obtained by centrifugation and stored at -20°C until analysis.
  • Analytical Method:
    • Plasma samples were analyzed by liquid chromatography tandem mass spectrometry (LC/MS/MS).
    • Chromatography used a zwitterionic ABZ+ column with a methanol gradient.
    • Detection was performed using a triple quadrupole mass spectrometer with electrospray source and multiple reaction monitoring (MRM) in positive ion mode.

The Landscape of DNA Repair Inhibitors

To contextualize this compound, it's helpful to view the broader field of DNA repair inhibition. The following diagram maps the major targets and their relationships within the DNA Damage Response (DDR) network.

DDR_Landscape cluster_sensors Damage Sensors cluster_transducers Signal Transducers (Kinases) cluster_effectors Effectors & Repair DNA_Damage DNA_Damage Sensor_Proteins Sensor_Proteins DNA_Damage->Sensor_Proteins PARP PARP Sensor_Proteins->PARP MRN_Complex MRN_Complex Sensor_Proteins->MRN_Complex Ku_Complex Ku_Complex Sensor_Proteins->Ku_Complex PARP_Inhibitors PARP_Inhibitors PARP->PARP_Inhibitors e.g., Olaparib Other_Repair Other Repair Pathways (BER, MMR, NER, etc.) PARP->Other_Repair ATM_ATR ATM_ATR MRN_Complex->ATM_ATR Activates DNA_PKcs DNA-PKcs Ku_Complex->DNA_PKcs Activates Checkpoint_Kinases Checkpoint_Kinases ATM_ATR->Checkpoint_Kinases HR Homologous Recombination (HR) ATM_ATR->HR DNA_PK_Inhibitors DNA_PK_Inhibitors DNA_PKcs->DNA_PK_Inhibitors e.g., NU7026, NU7107 NHEJ Non-Homologous End Joining (NHEJ) DNA_PKcs->NHEJ CHK1_WEE1_Inhibitors CHK1_WEE1_Inhibitors Checkpoint_Kinases->CHK1_WEE1_Inhibitors e.g., ATR Inhibitors

This map shows that while This compound is a DNA-PK inhibitor targeting the NHEJ pathway, the clinical and research landscape has diversified significantly. Key inhibitor classes now include [2] [3] [4]:

  • PARP inhibitors (e.g., Olaparib): The most clinically advanced class, exploiting synthetic lethality in HR-deficient cancers.
  • ATR, CHK1, and WEE1 inhibitors: Target the replication stress and cell cycle checkpoint response.
  • Novel targets like Polθ (Polymerase Theta) and WRN helicase inhibitors, which are in preclinical or early clinical development and show synthetic lethal potential in specific genetic contexts.

Interpretation and Research Implications

  • This compound's Niche: The available evidence positions this compound primarily as a tool compound for basic research, specifically for investigating the biological role of DNA-PK and NHEJ. Its design solved a key pharmacokinetic issue of its parent compound.
  • Comparison to Modern Inhibitors: A direct, comprehensive comparison of this compound with contemporary, clinically relevant DNA repair inhibitors (like PARPi, ATRi, etc.) regarding efficacy, specificity, and toxicity in modern models is not available in the found literature. The field has since progressed to target a wider array of DDR components [2] [3].
  • Research Context: The discovery of this compound exemplifies the common challenge in early drug development where improving metabolic stability is a crucial step in lead optimization, even for research compounds [1].

References

NU-7107 IC50 DNA-PK vs PI3K vs ATM vs ATR

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of DNA-PK Inhibitors

The table below summarizes the available IC50 data for NU-7107 and its parent compound, NU7026. An IC50 (Half Maximal Inhibitory Concentration) measures the potency of a substance; a lower value indicates greater potency [1] [2].

Kinase This compound (IC50, µM) NU-7026 (IC50, µM)
DNA-PK Information not found in search 0.23 µM (or 230 nM) [1] [2]
PI3K (Phosphoinositide 3-kinase) Information not found in search 13 µM [1] [2]
ATM (Ataxia Telangiectasia Mutated) Information not found in search >100 µM [1] [2]
ATR (ATM and Rad3-related) Information not found in search >100 µM [1] [2]

> Note on this compound Data: The search results confirm that this compound is an analog of NU7026 but do not provide its specific IC50 values. The data for NU7026 is presented as a highly relevant reference point, as this compound was developed from it to improve metabolic stability [1].

Mechanistic Background and Experimental Context

DNA-PK, ATM, and ATR are phosphoinositide 3-kinase-related kinases (PIKKs) that play critical roles at the apex of the DNA damage response (DDR). They share structural similarities but are activated by different types of DNA damage and have distinct functions [3] [4]. The high selectivity of inhibitors like NU7026 is crucial for precisely targeting the DNA-PK-mediated repair pathway without disrupting the vital functions of ATM and ATR.

The diagram above illustrates how DNA-PK is activated by double-strand breaks and how its inhibitors, like NU7026 and this compound, exert their function.

Experimental Insights and Key Findings

The search results provide details from a preclinical study that characterized this compound and its analog [1]:

  • Rationale for this compound Development: this compound was synthesized as an analog of the prototype DNA-PK inhibitor NU7026. The study found that NU7026 was rapidly cleared from plasma in mice due to extensive metabolism, primarily through hydroxylation at the C-2 position of the morpholine ring. This compound was specifically methylated at the C-2 and C-6 positions of the morpholine ring to block this metabolic pathway, resulting in a four-fold slower plasma clearance compared to NU7026 [1].
  • Key Experimental Protocol (Radiosensitization): The core experiment to demonstrate functional inhibition involves clonogenic survival assays.
    • Cell Culture: Human ovarian carcinoma cells (CH1) are grown as monolayers.
    • Treatment: Cells are treated with the inhibitor (e.g., 10 µM NU7026) or a solvent control (DMSO).
    • Irradiation: Cells are exposed to ionizing radiation (e.g., 2-4 Gy from a Cobalt-60 source).
    • Drug Exposure Time: The drug is washed off after varying periods (e.g., 2, 4, 6, 24 hours) to determine the minimum exposure needed for effect.
    • Outcome Measurement: Cells are left to grow until colonies form (around 9 days). Colonies are counted, and survival is expressed as a percentage of untreated controls. A significant reduction in survival in the "drug + radiation" group compared to "radiation alone" indicates radiosensitization [1].

Conclusion for Researchers

The search confirms that the NU7026/NU-7107 chemical series represents a class of potent, selective, and ATP-competitive DNA-PK inhibitors. The development of this compound successfully addressed a key pharmacokinetic limitation of the lead compound by improving metabolic stability.

References

NU-7107 methylated morpholine vs unmethylated

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: NU7107 vs. NU7026

The table below summarizes the key comparative data from a preclinical pharmacokinetic study [1] [2].

Feature NU7107 (Methylated Morpholine) NU7026 (Unmethylated Morpholine)
Core Structural Difference Morpholine ring methylated at C-2 and C-6 positions [1]. Unsubstituted (unmethylated) morpholine ring [1].
Primary Metabolic Pathway Protected from rapid hydroxylation at the morpholine ring [1]. Undergoes rapid and extensive multiple hydroxylations, primarily at C-2 of the morpholine ring [1].
Plasma Clearance (in mice) Four-fold slower clearance compared to NU7026 [1]. Rapid plasma clearance (0.108 L/h) after intravenous administration [1].
Key Implication The structural modification is a successful strategy to reduce metabolic liability and improve drug exposure [1]. High metabolic liability limits its utility, requiring frequent high dosing for efficacy studies [1].

Experimental Evidence and Methodology

The data in the table above was derived from a specific experimental protocol designed to investigate the metabolism and pharmacokinetics of these DNA-PK inhibitors.

  • Experimental Workflow: The diagram below outlines the key steps of the study that generated the comparative data.

A Compound Administration (IV, IP, or PO to mice) B Sample Collection (Plasma & Urine over 24h) A->B C LC/MS/MS Analysis (Metabolite Identification & Quantification) B->C D Pharmacokinetic Modeling (Determine Clearance, Bioavailability) C->D E Structural Confirmation (Compare NU7026 vs. Methylated NU7107) D->E

  • Detailed Protocols:
    • Analytical Method: Sample analysis was performed using Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Chromatography used a zwitterionic column with a methanol gradient. Detection was via multiple reaction monitoring on a triple quadrupole mass spectrometer, tracking specific ion transitions for the compounds and metabolites [1].
    • Dosing and Formulation: For intravenous (i.v.) pharmacokinetic studies, NU7026 was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline and administered to mice at 5 mg kg⁻¹. For other routes, different formulations were used [1].
    • Metabolite Identification: Investigation of metabolism profiles in plasma and urine indicated that NU7026 undergoes multiple hydroxylations. The major excretion product in urine was identified as a glucuronide conjugate of a bis-hydroxylated metabolite [1].

Interpretation of Key Findings

The experimental data highlights a clear cause-and-effect relationship, which can be visualized in the following pathway:

A Structural Modification Methylation at morpholine C-2 & C-6 B Blocks Major Site of Hydroxylation A->B C Slows Metabolic Deactivation B->C D Improved PK Profile 4x slower plasma clearance C->D

  • Metabolic Hotspot: The unmethylated morpholine ring in NU7026 was identified as a metabolic hotspot, with C-2 being the major site for oxidative metabolism [1]. This rapid conversion to hydroxylated metabolites drives its swift clearance from the body.
  • Rational Design Success: The synthesis and testing of NU7107, specifically methylated at the C-2 and C-6 positions of the morpholine ring, confirmed this hypothesis. By blocking this primary oxidation site, NU7107 was effectively protected, leading to its significantly slower clearance [1]. This is a classic example of rational drug design to overcome metabolic instability.

Research Context and Limitations

  • Research Stage: It is crucial to note that this data is from a preclinical study published in 2005. The compounds, NU7026 and NU7107, were presented as prototype molecules to understand the structure-activity and structure-metabolism relationships of the DNA-PK inhibitor series [1].
  • Data Availability: The search results do not indicate that NU7107 was advanced further into clinical trials. Therefore, this comparison is based solely on early-stage animal model data, and information on toxicity or efficacy in humans is not available.

References

NU-7107 plasma clearance vs NU7031

Author: Smolecule Technical Support Team. Date: February 2026

Plasma Clearance Data Overview

Compound Primary Clearance Mechanism Key Experimental Data (from [1]) Quantitative Value (from [1])
NU-7107 Extensive metabolism, primarily via hydroxylation. Metabolic stability improved by methylation of the morpholine ring. Plasma clearance in mice was significantly slower than its analog, NU7026. Plasma clearance was four-fold slower than NU7026.
NU-7031 Information not available in the search results. Information not available in the search results. Information not available in the search results.

Experimental Data and Methodology for this compound

The data for this compound comes from a preclinical pharmacokinetic and metabolism study in mice [1].

  • In Vivo Experiment: NU7026 and NU7107 were administered intravenously (i.v.) to female BALB/c mice at a dose of 5 mg kg⁻¹. NU7026 was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline [1].
  • Sample Collection and Analysis: Blood was collected from groups of three mice at various time points post-administration. Plasma was obtained by centrifugation and analyzed using liquid chromatography tandem mass spectrometry (LC/MS/MS) [1].
  • Metabolism Investigation: The study found that NU7026 (the parent compound of NU7107) undergoes rapid plasma clearance largely due to multiple hydroxylations, with the C-2 position of the morpholine ring being a major site of oxidation. NU7107, which is methylated at the C-2 and C-6 positions of the morpholine ring, was designed to block these oxidation sites. This structural modification successfully resulted in its four-fold slower plasma clearance compared to NU7026 [1].

Biological Context and Signaling Pathway

This compound and NU-7031 are novel inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK) [1]. Inhibiting DNA-PK prevents the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation therapy or chemotherapeutic agents. The following diagram illustrates the role of DNA-PK in the DNA Damage Response (DDR) pathway and the site of action for these inhibitors.

DNA_Damage Ionizing Radiation or Chemotherapy DSB DNA Double-Strand Break (DSB) DNA_Damage->DSB KU_Recruitment Ku70/80 Recruitment to DNA Ends DSB->KU_Recruitment DNA_PK_Assembly DNA-PKcs Recruitment (DNA-PK Complex Assembly) KU_Recruitment->DNA_PK_Assembly Repair DNA Repair via Non-Homologous End Joining (NHEJ) DNA_PK_Assembly->Repair Sensitization Radiosensitization Chemosensitization DNA_PK_Assembly->Sensitization Ineffective Repair Leads to Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor DNA-PK Inhibitor (e.g., this compound, NU-7031) Inhibitor->DNA_PK_Assembly Inhibits

Suggested Research Directions

To find the missing information on NU-7031, you could:

  • Search specialized databases: Look up the compound in databases like PubChem or ChEMBL, which often aggregate chemical and pharmacological data from numerous studies.
  • Consult related literature: Broaden your search to include scientific papers on the broader class of DNA-PK inhibitors. NU-7031 might be mentioned in a comparative table or supplementary information within a related study, even if it is not the primary focus.
  • Review medicinal chemistry publications: Papers focused on the structure-activity relationship (SAR) of a drug series often include key pharmacokinetic parameters for multiple analogs, which could include NU-7031.

References

NU-7107 radiosensitisation efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 Profile and Mechanism of Action

This compound is a second-generation small-molecule inhibitor developed to target the DNA repair enzyme DNA-dependent protein kinase (DNA-PK) [1].

  • Origin and Rationale: It was developed as a structural analogue of the prototype DNA-PK inhibitor NU7026 [1]. The core objective was to improve metabolic stability by addressing a key vulnerability in the parent compound.
  • Structural Modification: this compound is methylated at the C-2 and C-6 positions of the morpholine ring. This specific modification was designed to block the site of extensive hydroxylation metabolism observed with NU7026 [1].
  • Primary Mechanism: By inhibiting DNA-PK, a key component of the Non-Homologous End Joining (NHEJ) pathway, this compound prevents cancer cells from repairing DNA double-strand breaks induced by radiotherapy, thereby increasing radiation-induced cell death [1] [2].

The following diagram illustrates the logical development path from the first-generation compound to this compound and its proposed mechanism of action.

G NU7026 NU7026 (1st Gen) Rapid plasma clearance Extensive metabolism (Morpholine ring hydroxylation) DesignGoal Design Goal: Improve Metabolic Stability NU7026->DesignGoal StructuralMod Key Structural Modification: Methylation at C-2 & C-6 of the morpholine ring DesignGoal->StructuralMod NU7107 NU7107 (2nd Gen) StructuralMod->NU7107 Outcome Achieved Outcome: 4x slower plasma clearance vs. NU7026 NU7107->Outcome Mechanism Mechanism of Action: Inhibits DNA-PK Blocks NHEJ DNA Repair Enhances Radiosensitization NU7107->Mechanism

Comparative Efficacy and Key Data

The table below summarizes the available quantitative data for this compound and its predecessor, alongside other major categories of radiosensitizers for context.

Compound / Category Primary Target / Mechanism Key Experimental Data / Enhancement Key Findings / Status
This compound DNA-PK inhibitor (NHEJ) Plasma clearance 4x slower than NU7026 in mice [1]. Improved pharmacokinetic profile over prototype; direct efficacy data vs. radiation not available in search results.
NU7026 (Predecessor) DNA-PK inhibitor (NHEJ) IC₅₀: 0.23 µM (DNA-PK); >100 µM for ATM/ATR [1]. Significant radiosensitization after 4h exposure with 3Gy in vitro [1]. Prototype compound; proof-of-concept for DNA-PK inhibition but limited by rapid metabolism.
SPIONs (Superparamagnetic Iron Oxide Nanoparticles) Physical dose enhancement & ROS generation [3]. Sensitization Enhancement Ratio (SER): ~1.28 (in vitro); ~30% increase in DNA damage foci at 2Gy (HEPG2 cells) [3]. Significant tumor growth delay in H460 xenograft models when combined with radiation [3].
High-Z Metal Oxide NPs (e.g., HfO₂, Gd₂O₃) Physical dose enhancement (secondary electrons) [4] [5]. HfO₂ (NBTXR3) & Gd (AGuIX): In Phase II clinical trials [4] [5]. Clinical translation is most advanced for this nanoparticle class.
Traditional Chemo (e.g., Cisplatin) DNA cross-linking; impairment of DNA repair [6] [7]. Widely used in clinical chemo-radiotherapy regimens (e.g., for head and neck cancer) [6]. Established clinical role; multiple proposed mechanisms of radiosensitization [6] [7].

Experimental Protocols for Radiosensitizer Evaluation

The methodologies below are consolidated from the search results and represent standard approaches for evaluating radiosensitizers like this compound.

In Vitro Clonogenic Survival Assay

This is the gold-standard method for measuring the reproductive integrity of cells after combined treatment.

  • Purpose: To determine the ability of a single cell to proliferate indefinitely and form a colony, thereby assessing the long-term cytotoxic effects of radiation combined with a sensitizer [1] [3].
  • Key Steps:
    • Cell Seeding & Treatment: Seed cells at low density and allow to attach. Treat with the radiosensitizer (e.g., NU7026 at 10 µM) for a defined period [1].
    • Irradiation: Expose cells to a range of radiation doses (e.g., 2-4 Gy from a cobalt-60 source or 225 kVp X-rays) [1] [3].
    • Colony Formation & Analysis: Wash off the drug, add fresh medium, and incubate until visible colonies form (e.g., 9-14 days). Stain and count colonies. Data is typically fitted to the Linear-Quadratic (LQ) model (S = exp(-αD - βD²)) to derive survival curve parameters (α, β) and calculate Sensitization Enhancement Ratios (SERs) [3] [7].
DNA Damage Analysis (Immunofluorescence)

This protocol quantifies the immediate molecular effects of radiosensitization.

  • Purpose: To measure the induction and persistence of DNA double-strand breaks, the primary lethal lesion caused by radiation [3].
  • Key Steps:
    • Treatment & Fixation: Treat cells with the radiosensitizer and irradiate. At specific time points post-irradiation (e.g., 1 hour), fix the cells [3].
    • Immunostaining: Permeabilize cells and stain for DNA damage foci markers, such as 53BP1 or γH2AX [3].
    • Quantification: Use fluorescence microscopy to count the number of foci per cell. A radiosensitizer will cause a significant increase in the number of radiation-induced foci compared to radiation alone [3].
In Vivo Pharmacokinetics and Tumor Growth Delay

This evaluates the compound's behavior in a living organism and its therapeutic efficacy.

  • Purpose: To study the absorption, distribution, metabolism, and excretion (ADME) of a compound and its ability to delay tumor growth in combination with radiation in an animal model [1] [3].
  • Key Steps:
    • Dosing & Sampling: Administer the compound (e.g., via intravenous, intraperitoneal, or oral routes) to mice. Collect blood plasma at various time points [1].
    • Bioanalysis: Analyze plasma samples using techniques like LC-MS/MS to determine drug concentration over time and calculate pharmacokinetic parameters (clearance, half-life, bioavailability) [1].
    • Efficacy Study: Implant tumor cells subcutaneously in mice. Once tumors are established, administer the radiosensitizer, followed by localized radiation. Monitor and measure tumor volumes regularly to assess tumor growth delay compared to control groups [3] [8].

Interpretation and Research Considerations

  • This compound's primary documented advantage is its improved pharmacokinetic profile over NU7026 due to reduced metabolism. This is a critical step in drug development, as it could enable less frequent dosing or lower doses to achieve effective tumor exposure [1].
  • A comprehensive efficacy comparison of this compound with other DNA-PK inhibitors or different classes of radiosensitizers is not available in the public search results I obtained. The data for SPIONs and High-Z nanoparticles come from different studies, making direct cross-comparison unreliable.
  • When planning research, it is essential to compare potential candidates under identical experimental conditions (cell line, radiation source, energy, dose, and endpoint) to draw valid conclusions.

References

NU-7107 metabolic profile vs analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of NU-7107 and NU7026

The table below summarizes the key comparative data from a preclinical pharmacokinetic study in mice [1] [2].

Property NU7026 NU7107 Experimental Context
Plasma Clearance Rapid (0.108 L/h) 4x slower than NU7026 Intravenous administration in mice [1] [2]
Major Metabolic Site C-2 of morpholine ring Protected by methylation Identified via metabolite profiling [1] [2]
Structural Modification Prototype molecule Methylation at C-2 and C-6 of morpholine ring Rational design to block oxidation [1] [2]

The core finding is that NU7107 was specifically designed to improve upon the metabolic weakness of NU7026. The addition of methyl groups at the C-2 and C-6 positions of the morpholine ring successfully blocked the primary site of oxidation, leading to a significantly slower clearance [1] [2].

Experimental Details and Workflow

Here is a detailed breakdown of the key experiments and methodologies cited in the study.

Experimental Protocols
  • In Vivo Pharmacokinetics: The study was conducted in female BALB/c mice. NU7026 was administered intravenously at 5 mg/kg. Plasma samples were collected at eight time points from 5 minutes to 24 hours post-dose. Concentrations of NU7026 and its metabolites were determined using liquid chromatography tandem mass spectrometry (LC/MS/MS) [1] [2].
  • Metabolite Identification: Metabolic profiles were investigated in plasma and urine. The structures of metabolites were proposed based on LC/MS/MS data, indicating NU7026 undergoes multiple hydroxylations, with a glucuronide conjugate of a bis-hydroxylated metabolite being the major excretion product in urine [1] [2].
  • Rational Analog Design: The major oxidation site was confirmed to be C-2 of the morpholine ring. Based on this, the analog NU7107 was synthesized with methyl groups at the C-2 and C-6 positions of the morpholine ring to sterically hinder this metabolic soft spot [1] [2].
Visualizing the Metabolic Relationship

The following diagram illustrates the strategic design process from NU7026 to the improved analogue NU7107.

start NU7026 Metabolic Profile step1 Identification of Major Oxidation Site (C-2 Morpholine) start->step1 In Vivo MetID step2 Rational Design: Methylation at C-2 & C-6 step1->step2 Structure Optimization result NU7107: 4x Slower Plasma Clearance step2->result Confirmed via Comparative PK

References

NU-7107 in vivo efficacy vs other DNA-PK inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

DNA-PKcs Inhibitors at a Glance

The table below summarizes key DNA-PKcs inhibitors based on the information available. "N/A" indicates that specific quantitative data was not found in the search results.

Inhibitor Name Reported IC₅₀ for DNA-PK Key Characteristics & Experimental Context
NU-7107 N/A Analogue of NU7026 methylated at C-2 and C-6 of the morpholine ring; showed 4-fold slower plasma clearance in mice than NU7026 [1].
NU7026 0.23 μM [1] Prototype inhibitor; rapid plasma clearance in mice largely due to extensive metabolism; demonstrated radiosensitization in vitro [1].
DA-143 2.5 nM [2] Novel inhibitor designed for enhanced solubility; shows improved potency over NU7441 [2].
NU7441 ~14 nM [2] Potent and specific inhibitor; faces significant challenges with water solubility [2].
AZD7648 N/A Potent inhibitor; used in preclinical studies to sensitize neuroendocrine tumor cells to radiation therapy in vitro and in vivo [3] [4].
Peposertib (M3814) N/A Inhibitor evaluated in clinical trials; shown to inhibit radiation-induced DNA-PK autophosphorylation and DSB repair in xenograft models [5].

Experimental Data and Workflows

The available data for this compound primarily comes from a preclinical pharmacokinetics and metabolism study.

  • Experimental Protocol for this compound Pharmacokinetics (PK) [1]

    • Test Compounds: NU7026 and its analogue NU7107 were synthesized as described.
    • In Vivo Administration: Female BALB/c mice were used. NU7026 was formulated for intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) administration.
    • Sample Collection: Blood was collected at various time points post-administration via cardiac puncture. Plasma was obtained by centrifugation.
    • Analytical Method: Plasma samples were analyzed using liquid chromatography tandem mass spectrometry (LC/MS/MS). Chromatography was performed using a zwitterionic column with a methanol gradient.
  • Key Finding on this compound [1]

    • The plasma clearance of NU7107 was found to be four-fold slower than that of the lead compound, NU7026. This was attributed to the methylation at the C-2 position of the morpholine ring, which blocked a major site of metabolism.

DNA-PKcs Signaling and Inhibitor Mechanism

The following diagram illustrates the role of DNA-PKcs in DNA repair and how inhibitors interfere with this process.

G DSB DNA Double-Strand Break (DSB) KuRecruitment Ku70/Ku80 Heterodimer Recruitment DSB->KuRecruitment DNAPKcs_Activation DNA-PKcs Recruitment & Activation (Phosphorylation) KuRecruitment->DNAPKcs_Activation NHEJ Non-Homologous End Joining (NHEJ) Repair DNAPKcs_Activation->NHEJ RepairBlock Impaired DSB Repair DNAPKcs_Activation->RepairBlock  Leads to CellSurvival Cell Survival NHEJ->CellSurvival Inhibitor DNA-PKcs Inhibitor (e.g., this compound, AZD7648) Inhibitor->DNAPKcs_Activation  Inhibits Sensitization Sensitization to IR/Chemotherapy RepairBlock->Sensitization

This pathway shows that DNA-PKcs is a critical kinase in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks [2] [5]. Inhibitors like this compound and AZD7648 block this repair mechanism, sensitizing cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.

References

NU-7107 structural activity relationship study

Author: Smolecule Technical Support Team. Date: February 2026

NU-7107 in Context: A Comparison with NU7026

This compound is identified in the literature as a structural analog of a prototype DNA-PK inhibitor called NU7026 [1]. Its development was part of a lead optimization strategy to improve the metabolic stability of the compound series.

The table below summarizes the core structural change and its established experimental outcome, based on a preclinical pharmacokinetic study [1].

Compound Name Key Structural Difference from NU7026 Primary Pharmacokinetic (PK) Outcome Interpretation within an SAR Framework
NU7026 Contains an unsubstituted morpholine ring Rapid plasma clearance (0.108 L/h⁻¹ in mice) [1] The morpholine ring is a site of extensive metabolism.
NU7107 Morpholine ring methylated at C-2 and C-6 positions [1] Four-fold slower plasma clearance than NU7026 [1] Blocking metabolism at C-2 (a major site) with methyl groups significantly improves metabolic stability.

Experimental Insight and Methodology

The key finding on this compound's improved stability comes from a direct in vivo pharmacokinetic study in mice [1].

  • Experimental Protocol: The study involved administering NU7026 and NU7107 intravenously to mice and collecting blood plasma at various time points. The concentration of each compound in the plasma was then determined using liquid chromatography tandem mass spectrometry (LC/MS/MS) to calculate pharmacokinetic parameters like plasma clearance [1].
  • Metabolic Investigation: For NU7026, researchers identified that the major site of oxidative metabolism was C-2 of the morpholine ring. The design of NU7107, methylated at both C-2 and C-6, was specifically intended to block this metabolic pathway [1].

The "Why" Behind the Structure: Key SAR Concepts

While a full SAR profile for this compound is not available, its design aligns with established principles in medicinal chemistry. The following diagram outlines the logical relationship between the structural modification and the observed outcome.

cluster_1 Problem Identification cluster_2 Rational Design cluster_3 Validation & Learning A NU7026 Lead Compound B Identify Metabolic Hotspot A->B A->B C Hypothesis: Block Metabolism B->C D Structural Modification C->D C->D E NU7107 Analog D->E F Experimental Outcome E->F E->F G SAR Insight F->G F->G

This workflow demonstrates a classic medicinal chemistry cycle. The key SAR insight gained is that steric shielding of the metabolically vulnerable C-2 position on the morpholine ring is a successful strategy for improving the pharmacokinetic profile in this chemical series [1].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

309.147726857 g/mol

Monoisotopic Mass

309.147726857 g/mol

Heavy Atom Count

23

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1. Nutley BP, Smith NF, Hayes A, Kelland LR, Brunton L, Golding BT, Smith GC, Martin NM, Workman P, Raynaud FI. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026. Br. J. Cancer (2005)

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